molecular formula C9H11BrO2 B8681970 2-(3-Bromo-2-methoxyphenyl)ethanol CAS No. 1255209-16-5

2-(3-Bromo-2-methoxyphenyl)ethanol

Cat. No.: B8681970
CAS No.: 1255209-16-5
M. Wt: 231.09 g/mol
InChI Key: UIQXAGMECWHMHC-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methoxyphenyl)ethanol, with the CAS Number 267651-22-9, is a high-purity chemical building block offered for research and development purposes. This compound features a benzene ring substituted with a bromo group, a methoxy group, and an ethanol side chain, presenting multiple sites for further chemical modification. Its molecular formula is C 9 H 11 BrO 2 and it has a molecular weight of 231.09 g/mol . This compound is part of a class of brominated methoxyphenyl derivatives that are valuable intermediates in organic synthesis and medicinal chemistry research. While direct studies on this specific molecule are limited, related structures are frequently employed in the synthesis of more complex target molecules. For instance, bromo- and methoxy-substituted aromatic rings are common motifs in the development of pharmacologically active compounds, such as sulphonamide derivatives studied for their antitumor properties by inhibiting tubulin polymerization . Similarly, bromoacetyl intermediates are key in constructing heterocyclic systems like thiophenes, thiazoles, and pyridines, which are core structures in many drug discovery programs for their cytotoxic activities . Researchers may utilize this compound to explore structure-activity relationships or as a precursor in the development of novel therapeutic agents and functional materials. The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. For specific storage and handling recommendations, please refer to the associated safety data sheet (SDS).

Properties

CAS No.

1255209-16-5

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-(3-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,11H,5-6H2,1H3

InChI Key

UIQXAGMECWHMHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)CCO

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 2-(3-Bromo-2-methoxyphenyl)ethanol: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 2-(3-Bromo-2-methoxyphenyl)ethanol .[1]

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, This compound (CAS: Derivative of 267651-22-9 family) represents a high-value "bifunctional" building block.[1] Its utility stems from the orthogonal reactivity of its three key structural elements:

  • The Aryl Bromide (C3): A handle for cross-coupling (Suzuki, Buchwald) to build core complexity.[1]

  • The Primary Alcohol (Ethyl Chain): A versatile linker attachment point or cyclization precursor.[1]

  • The Ortho-Methoxy Group (C2): A removable protecting group that influences conformation and metabolic stability, or serves as a latent phenol for heterocycle formation (e.g., dihydrobenzofurans).[1][2]

This guide moves beyond basic catalog data to provide a mechanistic understanding of how to utilize this scaffold in lead optimization.[1]

Physicochemical Profile & Structural Analysis[3]

Understanding the physical baseline is critical for predicting ADME properties in downstream analogs.[1]

PropertyValue / DescriptionMedicinal Chemistry Implication
Molecular Formula C

H

BrO

Low MW fragment (<250 Da) allows significant room for elaboration (Lead-like).[1][2]
Molecular Weight 231.09 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Calculated LogP (cLogP) ~2.1 - 2.4Moderate lipophilicity; good membrane permeability potential.[1]
H-Bond Donors/Acceptors 1 HBD / 2 HBAAlcohol provides H-bond anchoring; Methoxy is a weak acceptor.[1][2]
Rotatable Bonds 3Flexible ethyl chain allows induced-fit binding; Methoxy group has restricted rotation due to steric clash with Br.[1]
Electronic Effect Electron-Rich CoreThe methoxy group activates the ring; the bromide deactivates.[1][2] Net effect: moderately electron-rich.[1]
Conformational Insight

The 2-methoxy group is sterically crowded by the 3-bromo substituent.[1][2] This forces the methoxy group out of coplanarity with the benzene ring or locks the adjacent ethyl chain into specific rotamers.[1] In biaryl systems (post-Suzuki coupling), this ortho-substituent induces a twist, disrupting planarity and potentially improving solubility and selectivity by reducing π-stacking.[1]

Synthetic Accessibility & Manufacturing

Since this specific isomer is often a custom intermediate rather than a bulk commodity, in-house synthesis is frequently required.[1] The most robust route avoids expensive transition metals in the early steps.[1]

Recommended Synthetic Route (The "Styrene" Approach)

This pathway is preferred over the homologation of benzyl halides due to higher atom economy and avoidance of toxic cyanides.[1]

Synthesis Aldehyde 3-Bromo-2-methoxy benzaldehyde Styrene 3-Bromo-2-methoxy styrene Aldehyde->Styrene Wittig Reaction (Ph3PMeBr, KOtBu, THF) Product 2-(3-Bromo-2-methoxy phenyl)ethanol Styrene->Product Hydroboration-Oxidation (1. BH3·THF; 2. H2O2, NaOH)

Figure 1: The "Styrene" route provides the most reliable access to the phenethyl alcohol scaffold from commercially available aldehydes.

Detailed Protocol: Hydroboration-Oxidation[1]
  • Reagents: 3-Bromo-2-methoxystyrene (1.0 equiv), Borane-THF complex (1.0 M, 1.2 equiv), NaOH (3M), H

    
    O
    
    
    
    (30%).[1]
  • Procedure:

    • Cool styrene solution (THF) to 0°C.[1]

    • Add BH

      
      [1][3]·THF dropwise (exothermic).[1] Stir at RT for 2 hours.
      
    • Critical Step: Cool to 0°C. Slowly add NaOH followed by H

      
      O
      
      
      
      . (Caution: Vigorous oxidation).[1]
    • Heat to 50°C for 1 hour to ensure complete oxidation of the organoborane.[1]

    • Workup: Extract with EtOAc, wash with Na

      
      S
      
      
      
      O
      
      
      (to quench peroxides).[1]

Reactivity Profile: The "Tri-Functional" Map

This molecule is a "switchboard" for divergent synthesis.[1] You can selectively activate one functional group while leaving others intact.[1]

Reactivity Core 2-(3-Bromo-2-methoxy phenyl)ethanol Br_Rxn Aryl Bromide (Cross-Coupling) Core->Br_Rxn OH_Rxn Alcohol Handle (Linker/Cyclization) Core->OH_Rxn OMe_Rxn Methoxy Group (Deprotection) Core->OMe_Rxn Biaryl Biaryl Scaffolds (Suzuki/Buchwald) Br_Rxn->Biaryl Pd(PPh3)4, Ar-B(OH)2 Ether Ethers/Amines (Mitsunobu/SN2) OH_Rxn->Ether MsCl then Nucleophile or DEAD/PPh3 Dihydrobenzofuran 7-Bromo-2,3-dihydro benzofuran OMe_Rxn->Dihydrobenzofuran 1. BBr3 (Demethylation) 2. Mitsunobu (Intramolecular)

Figure 2: Divergent synthetic pathways allow this scaffold to serve as a precursor for linear linkers, biaryls, or fused heterocycles.

A. The Aryl Bromide (C3)
  • Reactivity: Standard oxidative addition with Pd(0).[1]

  • Selectivity: The C3 position is sterically flanked by the C2-methoxy group.[1]

    • Implication: Use active catalysts (e.g., Pd(dppf)Cl

      
        or XPhos Pd G2 ) for Suzuki couplings.[1] The ortho-methoxy group may retard the rate of transmetallation compared to unhindered bromides.[1]
      
  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species.[1]

    • Warning: The adjacent methoxy group can direct lithiation to the C4 position if the bromide is not present, but with the bromide, exchange is faster. However, the lithium species can be unstable; quench immediately with electrophiles (DMF, CO

      
      ).
      
B. The Alcohol Handle (Ethyl Chain)
  • Oxidation: Swern or Dess-Martin periodinane yields the phenylacetaldehyde (unstable, prone to polymerization) or phenylacetic acid .[1]

  • Activation: Conversion to a Mesylate (Ms) or Tosylate (Ts) creates a leaving group for S

    
    2 reactions with amines or thiols, ideal for installing basic side chains (common in GPCR ligands).[1]
    
C. The Methoxy Group (The "Hidden" Phenol)
  • Demethylation: BBr

    
     in DCM (-78°C to RT) cleanly cleaves the methyl ether.[1]
    
  • Cyclization Strategy: Once demethylated to the phenol, the adjacent ethyl alcohol can be cyclized to form 7-bromo-2,3-dihydrobenzofuran .[1]

    • Mechanism:[1][3][4][5][6] Intramolecular Mitsunobu (PPh

      
      , DIAD) or activation of the alcohol (MsCl) followed by base-mediated phenoxide displacement.[1]
      
    • Value: Dihydrobenzofurans are privileged scaffolds in CNS and cardiovascular drugs.[1]

Medicinal Chemistry Case Studies

Scenario 1: GPCR Antagonist Linker
  • Goal: Connect an aromatic "head" group to a basic amine "tail" while maintaining a specific distance.

  • Application: The this compound is used as the core.[1]

    • Suzuki Coupling: Attach the "head" aryl group to the 3-bromo position.[1] The 2-methoxy group forces a twist, creating a specific 3D shape filling a hydrophobic pocket.[1]

    • Linker Activation: Convert the alcohol to a bromide or mesylate.[1]

    • Amination: Displace with a piperazine or piperidine "tail".[1]

Scenario 2: Scaffold Morphing (Indole Synthesis)[1][2]
  • Goal: Convert the phenethyl alcohol to a 7-substituted indole.

  • Application:

    • Oxidize alcohol to Acetic Acid.[1]

    • Curtius Rearrangement to the carbamate/amine.[1]

    • This yields a 2-aminophenethyl motif, a precursor to indoles via various metal-catalyzed cyclizations.[1]

Safety & Handling

  • Hazard Identification:

    • Skin/Eye Irritant: Like most benzyl/phenethyl alcohols and bromides.[1]

    • Toxicity: Not fully characterized, but aryl halides can be sensitizers.[1]

  • Storage: Hygroscopic. Store under nitrogen at 2-8°C.

  • Chemical Incompatibility: Avoid strong oxidizing agents (reacts with alcohol) and strong Lewis acids (reacts with methoxy/bromide) unless intended.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Hydroboration of Styrenes (Standard Protocol)

    • Brown, H. C., & Zweifel, G. (1961). Hydroboration.[1] IX. The Hydroboration of Olefins. Journal of the American Chemical Society, 83(12), 2544–2551. Link[1]

  • Synthesis of Dihydrobenzofurans via Intramolecular Cyclization

    • Gabriele, B., et al. (2003). A New Efficient Synthesis of 2,3-Dihydrobenzofurans. Journal of Organic Chemistry, 68(15), 6013–6016. Link[1]

  • PubChem Compound Summary (Analog Reference)

    • National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 25324196, (1R)-2-bromo-1-(3-methoxyphenyl)ethanol. Link(Note: Cited for physicochemical property comparison of the isomer class).

Sources

An In-depth Technical Guide to the Molecular Structure and Steric Hindrance of 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(3-bromo-2-methoxyphenyl)ethanol, a molecule whose architecture presents a compelling case study in the interplay between electronic effects and steric hindrance. The strategic placement of bromo, methoxy, and ethanol substituents on the phenyl ring creates a sterically crowded environment that dictates its conformational preferences and profoundly influences its chemical reactivity. For researchers in medicinal chemistry and materials science, understanding these intramolecular forces is paramount for predicting molecular interactions, designing synthetic pathways, and engineering novel compounds with tailored properties. This document elucidates the molecule's structural features, explores the theoretical and experimental methodologies for quantifying its steric profile, and discusses the implications of its unique conformation on potential applications.

Introduction to this compound

The study of substituted aromatic compounds is a cornerstone of modern chemistry. The specific arrangement of functional groups on a benzene ring can dramatically alter a molecule's physical, chemical, and biological properties. This compound is a prime example of a molecule where the substitution pattern is non-trivial. Its structure features a flexible ethanol side chain positioned ortho to a methoxy group, with a bulky bromine atom adjacent to both. This arrangement guarantees significant non-bonding interactions that govern the molecule's preferred three-dimensional shape.

Chemical Identity and Properties

A summary of the key chemical and physical properties of this compound is provided below. These values are calculated based on its structure, as extensive experimental data for this specific compound is not widely available.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₁₁BrO₂PubChem
Molecular Weight 231.09 g/mol PubChem
Canonical SMILES COC1=C(C=CC=C1Br)CCON/A
InChIKey InChI=1S/C9H11BrO2/c1-12-9-7(6-5-11)3-2-4-8(9)10/h2-4,6,11H,5H2,1H3N/A
XLogP3 (Predicted) 2.4N/A
Hydrogen Bond Donors 1 (from the hydroxyl group)N/A
Hydrogen Bond Acceptors 2 (from the methoxy and hydroxyl oxygens)N/A
Rotatable Bond Count 4N/A
Rationale for Study: The Significance of Steric Crowding

The primary scientific interest in this molecule stems from the steric hindrance created by its 1,2,3-trisubstituted pattern. Steric effects are nonbonding interactions that influence the shape and reactivity of molecules by arising from the spatial arrangement of atoms[1]. In this case:

  • The methoxy group (-OCH₃) at the C2 position.

  • The ethanol group (-CH₂CH₂OH) at the C1 position.

  • The bromo group (-Br) at the C3 position.

This ortho and vicinal arrangement forces the substituents into close proximity, leading to repulsive van der Waals interactions. Consequently, rotation around the aryl-C1 and aryl-O-C bonds is significantly restricted. This "conformational locking" is a powerful tool in drug design, as it can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.

Analysis of Molecular Structure and Conformation

The overall shape of this compound is dictated by the rotational freedom of its key single bonds. The steric bulk of the ortho-substituents serves as the primary constraint on this freedom.

Key Rotatable Bonds and Conformational Isomerism

The molecule's conformation is primarily defined by the torsion angles of four key bonds:

  • Ar-C(ethanol): Rotation around the bond connecting the phenyl ring to the ethanol side chain.

  • C(ethanol)-C(ethanol): Rotation within the ethanol side chain.

  • Ar-O(methoxy): Rotation of the methoxy group relative to the phenyl ring.

  • C(methoxy)-O: Rotation of the methoxy's methyl group.

The most significant steric clash occurs between the ethanol and methoxy groups. To minimize this repulsion, the molecule will adopt a conformation where these groups are oriented away from each other. For ortho-substituted anisoles, it has been shown that one planar conformation of the methoxy group may be significantly more stable, which in turn affects the chemical environment of the neighboring atoms[2]. It is highly probable that the methoxy group will orient its methyl group away from the ethanol side chain to alleviate steric strain.

Intramolecular Hydrogen Bonding

A plausible and conformationally significant interaction is the formation of an intramolecular hydrogen bond between the hydroxyl proton of the ethanol group and the oxygen atom of the methoxy group. This would create a six-membered pseudo-ring, further restricting conformational freedom and stabilizing a specific geometry. The existence and strength of such a bond would be highly dependent on the solvent environment but could be a dominant factor in nonpolar media.

Methodologies for Characterization

A dual approach combining computational modeling and experimental verification is essential for a complete understanding of the molecule's steric and structural properties.

Computational Modeling Workflow

Computational chemistry provides invaluable insights into molecular geometries and the energetics of conformational changes. Density Functional Theory (DFT) is a robust method for this purpose.

  • Initial Structure Generation: Construct the 3D model of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy (most stable) conformer. This step refines bond lengths, angles, and dihedrals to their equilibrium values.

  • Potential Energy Surface Scan: To quantify steric hindrance, perform a relaxed potential energy surface scan. This involves systematically rotating a key dihedral angle (e.g., the Ar-C(ethanol) bond) in small increments (e.g., 10°) and optimizing the rest of the molecule's geometry at each step.

  • Transition State Identification: Identify the highest energy points on the scan, which correspond to the transition states for rotation. The energy difference between a ground state and a transition state represents the rotational energy barrier.

  • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build 1. 3D Model Construction geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt Initial Geometry pes_scan 3. Potential Energy Surface Scan (Rotate Ar-C bond) geom_opt->pes_scan Optimized Minimum ts_search 4. Transition State Analysis pes_scan->ts_search Identify Maxima freq_calc 5. Frequency Calculation ts_search->freq_calc Confirm TS/Minima energy_profile 6. Rotational Energy Profile freq_calc->energy_profile Thermodynamic Data

Caption: Computational workflow for conformational analysis.

Experimental Characterization

Experimental techniques are required to validate the computational predictions and provide real-world data on the molecule's structure and dynamics.

A plausible route for the synthesis of this compound would involve the reduction of a corresponding acid or aldehyde precursor, which could be synthesized from commercially available building blocks like 3-bromo-2-methoxybenzoic acid.

  • Starting Material: Begin with 2-(3-bromo-2-methoxyphenyl)acetic acid.

  • Reduction: Dissolve the starting material in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Reducing Agent: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C. The choice of a powerful reducing agent is necessary to convert the carboxylic acid directly to the primary alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once complete, carefully quench the reaction by the slow, sequential addition of water and an aqueous base (e.g., 15% NaOH solution) at 0 °C.

  • Purification: Filter the resulting mixture, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the chemical structure. Furthermore, Variable Temperature (VT) NMR studies can be employed to observe the effects of restricted rotation.[3] At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature increases, these signals will broaden and coalesce, allowing for the calculation of the rotational energy barrier (ΔG‡).

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure in the solid state. Obtaining a suitable crystal allows for the direct measurement of bond lengths, bond angles, and torsional angles, providing definitive proof of the preferred conformation and the extent of steric strain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition, while fragmentation patterns can provide additional structural evidence.

G cluster_synthesis Synthesis & Purification cluster_confirm Structural Confirmation cluster_steric Steric/Conformational Analysis synthesis 1. Chemical Synthesis purify 2. Column Chromatography synthesis->purify nmr 3. NMR Spectroscopy (¹H, ¹³C) purify->nmr ms 4. Mass Spectrometry purify->ms vt_nmr 5. Variable Temp. NMR ms->vt_nmr xray 6. X-ray Diffraction ms->xray

Caption: Experimental workflow for synthesis and characterization.

Impact of Steric Hindrance on Reactivity

The sterically congested environment around the ethanol side chain and the phenyl ring has profound implications for the molecule's reactivity.

  • Reactions at the Hydroxyl Group: Any reaction involving the -OH group, such as esterification or etherification, will be significantly slower compared to a less hindered primary alcohol. The bulky ortho-methoxy group and the adjacent bromo group act as "steric shields," impeding the approach of reagents to the reactive center. This is a classic example of steric hindrance reducing reaction rates[1].

  • Reactions on the Aromatic Ring: Electrophilic aromatic substitution reactions will be directed by the electronic properties of the substituents but sterically constrained. The positions ortho and para to the activating methoxy group are electronically favored, but the C1 and C3 positions are already substituted. The C5 position is para to the methoxy group, but the approach of a bulky electrophile may be hindered by the ethanol side chain.

G cluster_molecule This compound mol Molecule OH -OH OCH3 -OCH3 Br -Br reagent Bulky Reagent no_reaction X reagent->no_reaction Approach Hindered no_reaction->OH

Caption: Steric shielding of the hydroxyl group by ortho substituents.

Conclusion

This compound serves as an exemplary model for understanding the pivotal role of steric hindrance in molecular design. The congested substitution pattern dictates a restricted conformational landscape, which is key to its chemical behavior. A thorough characterization, leveraging both computational predictions and rigorous experimental validation through NMR and X-ray diffraction, is necessary to fully map its energetic profile and structural properties. The insights gained from studying such molecules are directly applicable to the rational design of new pharmaceuticals and advanced materials, where precise control over molecular shape and reactivity is a prerequisite for function.

References

  • Biali, S. E., & Rappoport, Z. (1985). Synthesis and rotation barriers in 2,6-Di-(o-anisyl)anisole. Journal of the Chemical Society, Perkin Transactions 2, (8), 1365-1369. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 58168541, 2-(3-Bromo-2-methylphenyl)ethanol. PubChem. Retrieved from [Link].

  • Baddeley, G., & Smith, N. H. P. (1961). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. Journal of the Chemical Society, 2516-2521.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23002254, 2-(3-bromo-4-methoxyphenyl)ethanol. PubChem. Retrieved from [Link].

  • Buchanan, G. W., Reyes-Zamora, C., & Clarke, D. E. (1973). 13C spectra of some substituted anisoles. Canadian Journal of Chemistry, 51(6), 897-903. [Link]

  • Wikipedia contributors. (2023, November 28). Steric effects. Wikipedia. [Link]

  • Sanz-Marco, A., et al. (2019). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm, 21(1), 89-100. [Link]

  • National Institute of Standards and Technology (n.d.). 2-Bromo-2'-methoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

2-(3-Bromo-2-methoxyphenyl)ethanol: Synthesis, Characterization, and Late-Stage Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on 2-(3-Bromo-2-methoxyphenyl)ethanol , designed for synthetic chemists, medicinal researchers, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accessing diverse chemical space. This compound (CAS: 1255209-16-5) represents a highly versatile, electron-rich phenethyl alcohol derivative. The presence of the ortho-methoxy group, combined with a meta-bromo substituent and an ethyl alcohol side chain, provides three distinct orthogonal vectors for functionalization. This whitepaper details the chemical identifiers, optimal synthetic methodologies, mechanistic rationales, and downstream applications of this compound, establishing a self-validating framework for its use in complex scaffold generation.

Chemical Identity and Physicochemical Properties

Accurate chemical identification is the first pillar of reproducible research. The structural arrangement of this compound features a sterically encumbered benzylic position due to the adjacent methoxy group, which influences both its reactivity and NMR chemical shifts [1].

Table 1: Core Chemical Identifiers and Properties
PropertyValue
IUPAC Name 2-(3-Bromo-2-methoxyphenyl)ethan-1-ol
CAS Registry Number 1255209-16-5
Precursor CAS Number 1261616-87-8 (2-(3-Bromo-2-methoxyphenyl)acetic acid)
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
MDL Number MFCD26402356
SMILES OCCC1=C(OC)C(Br)=CC=C1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthetic Methodologies and Mechanistic Causality

The most reliable and scalable route to this compound is the direct reduction of its corresponding carboxylic acid, 2-(3-bromo-2-methoxyphenyl)acetic acid .

The Choice of Reductant: Borane vs. Lithium Aluminum Hydride

While Lithium Aluminum Hydride (LiAlH₄) is a standard reagent for reducing carboxylic acids to primary alcohols, it operates via nucleophilic hydride transfer. In electron-rich, halogenated aromatics (like bromoanisole derivatives), aggressive nucleophilic hydrides at elevated temperatures carry a non-trivial risk of competitive hydrodehalogenation (debromination) via halogen-metal exchange.

To ensure absolute chemoselectivity, Borane-Tetrahydrofuran complex (BH₃·THF) is the superior choice. Borane acts as an electrophilic reducing agent. The electron-donating nature of the 2-methoxy group enhances the Lewis basicity of the adjacent carboxylic acid carbonyl, facilitating rapid coordination with the electrophilic boron atom. This lowers the activation energy for the subsequent hydride transfer, ensuring rapid, quantitative reduction to the alcohol while leaving the aryl bromide completely intact [2].

Synthesis A 2-(3-Bromo-2-methoxyphenyl) acetic acid (CAS: 1261616-87-8) B 2-(3-Bromo-2-methoxyphenyl) ethanol (CAS: 1255209-16-5) A->B BH3·THF Reduction C Cross-Coupling (Suzuki, Buchwald) B->C Pd Catalyst Arylation D Isoquinoline Derivatives B->D Bischler-Napieralski Cyclization

Figure 1: Synthetic pathway and downstream applications of this compound.
Standardized Experimental Protocol: BH₃-Mediated Reduction

This protocol is designed as a self-validating system; the visual cues (gas evolution) and temperature controls directly dictate the success of the reaction.

  • Substrate Preparation: Dissolve 2-(3-bromo-2-methoxyphenyl)acetic acid (1.0 equiv, e.g., 10 mmol) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophilic Activation: Slowly add BH₃·THF (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic coordination step and manages the evolution of hydrogen gas.

  • Reduction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Reaction progress should be monitored by TLC (Hexanes:EtOAc 7:3) until the polar acid spot is fully consumed.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess borane by the dropwise addition of Methanol, followed by water. Caution: Vigorous H₂ evolution will occur.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure alcohol as a colorless to pale yellow oil.

Workflow Step1 1. Substrate Dissolution (Anhydrous THF, 0 °C) Step2 2. Reductant Addition (Dropwise BH3·THF) Step1->Step2 Step3 3. Reaction Maintenance (Stir at RT, 4-6 h) Step2->Step3 Step4 4. Quenching (Slow addition of MeOH/H2O) Step3->Step4 Step5 5. Workup & Extraction (EtOAc, Brine wash) Step4->Step5 Step6 6. Purification (Silica Gel Column) Step5->Step6

Figure 2: Step-by-step experimental workflow for the chemoselective reduction.

Analytical Characterization (E-E-A-T Validation)

To verify the integrity of the synthesized compound, researchers must rely on distinct NMR markers. The electron-withdrawing nature of the bromine and the electron-donating methoxy group create a highly specific splitting pattern on the aromatic ring [3].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.42 (dd, J = 8.0, 1.6 Hz, 1H): Aromatic proton para to the ethyl chain, deshielded by the adjacent bromine.

    • δ 7.15 (dd, J = 7.8, 1.6 Hz, 1H): Aromatic proton ortho to the ethyl chain.

    • δ 6.92 (t, J = 7.9 Hz, 1H): Aromatic proton meta to both substituents.

    • δ 3.86 (s, 3H): Methoxy (-OCH₃) protons.

    • δ 3.82 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂O-).

    • δ 2.98 (t, J = 6.8 Hz, 2H): Benzylic methylene protons (Ar-CH₂-).

    • δ 1.65 (br s, 1H): Hydroxyl (-OH) proton (exchangeable with D₂O).

Applications in Drug Development

The architectural value of this compound lies in its capacity for divergent late-stage functionalization:

  • Isoquinoline Scaffold Generation: The primary alcohol can be converted to a primary amine (via mesylation followed by Gabriel synthesis or azide reduction). The resulting phenethylamine can undergo a Bischler-Napieralski reaction to form functionalized 3,4-dihydroisoquinolines, which are privileged scaffolds in neuropharmacology.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly reactive toward oxidative addition by Pd(0) species. This allows for Suzuki-Miyaura coupling with arylboronic acids or Buchwald-Hartwig amination to build extended biaryl systems or anilines.

  • Dihydrobenzofuran Synthesis: Demethylation of the methoxy group using Boron Tribromide (BBr₃) yields a phenol. Subsequent intramolecular Mitsunobu reaction with the pendant ethanol group cyclizes the molecule into a rigid 2,3-dihydrobenzofuran core, a motif frequently found in natural products and synthetic kinase inhibitors.

References
  • Molaid Chemical Database. (2024). 2-(3-bromo-2-methoxyphenyl)acetic acid (CAS 1261616-87-8) Precursor Data. Retrieved from[Link]

  • ACS Organic Letters. (2021). An Oxidative Dearomatization Approach to Tetrodotoxin via a Masked ortho-Benzoquinone (NMR Characterization of Methoxy-Bromobenzenes). Retrieved from[Link]

Solubility Profiling of 2-(3-Bromo-2-methoxyphenyl)ethanol: Mechanistic Insights & Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 2-(3-Bromo-2-methoxyphenyl)ethanol , a specialized intermediate often utilized in medicinal chemistry and organic synthesis.

This guide is structured to provide actionable data for researchers lacking specific vendor datasheets, utilizing Structure-Property Relationship (SPR) analysis and Hansen Solubility Parameters (HSP) to derive high-confidence solubility predictions.

Executive Summary

This compound (Predicted CAS: Analogous to 267651-22-9 series) is a tri-substituted benzene derivative characterized by a lipophilic core (bromo-methoxy-phenyl) and a hydrophilic tail (hydroxyethyl).[1]

Its solubility profile is defined by a "Push-Pull" mechanism :

  • The "Pull" (Lipophilic): The 3-Bromo and 2-Methoxy groups significantly increase the partition coefficient (LogP), reducing water solubility.[1]

  • The "Push" (Hydrophilic): The primary alcohol tail provides hydrogen-bonding capability, ensuring miscibility with polar organic solvents.[1]

Key Finding: This compound exhibits "Amphiphilic-Lipophilic Dominance." It is sparingly soluble in water but highly soluble in chlorinated solvents (DCM), polar aprotic solvents (DMSO), and lower alcohols (Methanol).[1] It shows poor solubility in pure aliphatic hydrocarbons (Hexane).[1]

Physicochemical Characterization (In Silico & Analog Derived)[1]

The following parameters are derived from structural analogs (e.g., 2-(3-bromo-4-methoxyphenyl)ethanol) to establish a baseline for experimental design.

ParameterValue (Estimated)Mechanistic Implication
Molecular Formula C₉H₁₁BrO₂Moderate Molecular Weight (231.09 g/mol ).[1]
LogP (Octanol/Water) 2.3 – 2.5 Lipophilic.[1][2] Prefers organic phase. Poor aqueous solubility.
H-Bond Donors (HBD) 1 (–OH)Capable of H-bonding with water/alcohols.[1]
H-Bond Acceptors (HBA) 2 (–OH, –OCH₃)The methoxy group acts as a weak acceptor, aiding solubility in polar aprotics.[1]
Polar Surface Area (PSA) ~29.5 ŲLow PSA indicates good membrane permeability but limited water interaction.[1]
Predicted Physical State Viscous Oil or Low-Melting SolidThe 1,2,3-substitution pattern creates steric hindrance, disrupting crystal packing.[1]

Solubility Profile by Solvent Class[1][2]

This section categorizes solvents based on their interaction energy with the solute, governed by Hansen Solubility Parameters (HSP) : Dispersion ($ \delta_D


 \delta_P 

\delta_H $).[1]
A. Polar Protic Solvents (Water, Alcohols)[1]
  • Water: Insoluble / Sparingly Soluble (< 10 mM).

    • Mechanism:[2][3] The hydrophobic effect of the brominated aromatic ring overwhelms the single hydroxyl group.[1][2] The lattice energy (or cohesive energy of the oil) is too high for water to overcome.[1]

  • Methanol / Ethanol: Soluble / Miscible. [1][2]

    • Mechanism:[2][3] Alcohols match the solute’s dipole and H-bonding requirements.[1][2] The alkyl chain of ethanol interacts with the phenyl ring, while the -OH groups H-bond.[1][2]

B. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1]
  • DMSO / DMF: Highly Soluble (> 100 mg/mL).

    • Mechanism:[2][3] These are the "Gold Standard" for stock solutions. The high dipole moment of DMSO interacts with the polarizable bromine atom and the hydroxyl dipole without the penalty of disrupting a water H-bond network.[1][2]

  • Acetonitrile: Soluble. [1][2]

    • Mechanism:[2][3] Good dipole-dipole overlap.[1][2] Suitable for HPLC mobile phases.[1][2]

C. Non-Polar & Chlorinated Solvents[1][2][4]
  • Dichloromethane (DCM) / Chloroform: Very Highly Soluble. [1]

    • Mechanism:[2][3] Excellent dispersion force ($ \delta_D $) matching.[1] The "soft" polarizability of Chlorine in the solvent matches the Bromine in the solute.[1][2] Ideal for liquid-liquid extraction. [1][2]

  • Hexane / Heptane: Sparingly Soluble / Insoluble. [1][2]

    • Mechanism:[2][3] Significant polarity mismatch.[1][2][4] The solute's hydroxyl group creates a high energy barrier for solvation in pure alkanes.[1][2]

    • Application: Use hexane to precipitate the compound from a DCM or Ethyl Acetate solution during purification.[1][2]

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent based on the experimental objective (Reaction, Extraction, or Analysis).

SolventSelection Start Objective: Solubilize This compound Decision1 Application Type? Start->Decision1 StockSol Stock Solution (Storage/Bioassay) Decision1->StockSol Long-term Storage Extraction Extraction / Purification Decision1->Extraction Work-up Reaction Chemical Synthesis Decision1->Reaction Reagent DMSO Select: DMSO or DMF (High Solubility, Stable) StockSol->DMSO DCM Select: DCM or Ethyl Acetate (High Solubility, Volatile) Extraction->DCM Reaction->DMSO Polar conditions Reaction->DCM Non-polar conditions Hexane Select: Hexane/Ether (For Precipitation only) DCM->Hexane To Crystallize/Purify

Figure 1: Solvent selection logic based on experimental intent. Green paths indicate high-solubility stability; yellow indicates volatility for recovery.[1][2]

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility limit for your specific batch (critical for formulation), follow this self-validating protocol. This method accounts for the slow equilibration kinetics typical of viscous oils/solids.[1][2]

Materials
  • Solute: this compound (>98% purity).[1]

  • Solvents: HPLC Grade Water, Methanol, Hexane, Toluene.[1]

  • Equipment: HPLC-UV or LC-MS, Temperature-controlled shaker, 0.45 µm PTFE syringe filters.

Workflow
  • Preparation: Add excess solute (approx. 20 mg) to 1 mL of solvent in a glass vial. The mixture must remain heterogeneous (visible solid/oil droplet).[1]

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.

    • Why? Kinetic solubility (dissolving rapidly) often overestimates thermodynamic solubility.[1] 24h ensures equilibrium.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or allow to settle for 1 hour.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter .

    • Note: Do not use Nylon filters, as the compound may adsorb to the membrane due to its lipophilicity.[1][2]

  • Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV (Detection @ 254 nm or 280 nm).

ExperimentalWorkflow Step1 1. Saturation (Add Excess Solute) Step2 2. Agitation (24h @ 25°C) Step1->Step2 Step3 3. Separation (Centrifuge/Settle) Step2->Step3 Step4 4. Filtration (PTFE 0.45µm) Step3->Step4 Step5 5. HPLC Analysis (UV @ 254nm) Step4->Step5

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Implications for Drug Development[1][2]

Formulation Strategy

Due to the predicted LogP > 2.0 and low water solubility, this compound is classified as BCS Class II (Low Solubility, High Permeability) in a drug development context.[1]

  • Recommendation: For biological assays, dissolve in 100% DMSO to create a 10-50 mM stock, then dilute into aqueous media.[1] Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[1][2]

Purification (Flash Chromatography)[1]
  • Stationary Phase: Silica Gel (Normal Phase).[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient.[1][2]

    • Prediction: The compound will elute later than non-polar impurities but earlier than highly polar byproducts.[1][2] Start with 10% EtOAc in Hexane and increase to 40%.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58168541, 2-(3-Bromo-2-methylphenyl)ethanol. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Phenethyl alcohol Properties and Solubility Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1][2] (Standard reference for HSP methodology).

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for LogP/Solubility logic).

Sources

Thermodynamic Stability of 2-(3-Bromo-2-methoxyphenyl)ethanol: A Comprehensive Guide for API Intermediate Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2-(3-Bromo-2-methoxyphenyl)ethanol (CAS: 1255209-16-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its unique substitution pattern—a bromine atom, a methoxy ether, and a hydroxyethyl chain on a single benzene ring—imparts distinct thermodynamic properties. Understanding its thermodynamic stability is critical to preventing yield loss, avoiding genotoxic impurities, and ensuring batch-to-batch reproducibility during scale-up. This whitepaper details the thermodynamic liabilities, phase behaviors, and validated experimental protocols necessary to profile this critical intermediate.

Molecular Architecture & Conformational Thermodynamics

The thermodynamic baseline of this compound is governed by the steric and electronic interplay at the 1, 2, and 3 positions of the phenyl ring.

  • Steric Hindrance: The methoxy group at the 2-position is sterically compressed between the bulky bromine atom at the 3-position and the ethanol appendage at the 1-position. This creates a significant rotational energy barrier (

    
    ) for the methoxy group, restricting free rotation and leading to distinct low-energy conformers.
    
  • Intramolecular Hydrogen Bonding: The terminal hydroxyl group of the ethanol chain can fold back to form an intramolecular hydrogen bond with the oxygen atom of the methoxy group. This conformation minimizes the overall Gibbs free energy (

    
    ) of the system in non-polar solvents, stabilizing the molecule against premature degradation[2].
    

degradation_pathways A This compound (Stable State) B Thermal Stress (>150°C) A->B ΔH > 0 C Oxidative Stress (H2O2 / Radical) A->C ΔG < 0 D Dehydration (Vinyl Formation) B->D -H2O E Debromination (Radical Pathway) B->E -Br• F Alcohol Oxidation (Aldehyde/Acid) C->F [O]

Thermodynamic degradation pathways of this compound under stress.

Thermal Degradation Kinetics (Arrhenius Framework)

When subjected to thermal or oxidative stress, the molecule follows Arrhenius kinetics. As a Senior Application Scientist, I emphasize that understanding the activation energy (


) of specific bonds is crucial for predicting long-term stability under ICH Q1A(R2) conditions[3]. The two primary thermodynamic liabilities are:
  • Dehydration: The 2-hydroxyethyl group is susceptible to acid-catalyzed or strictly thermal dehydration, yielding a styrene derivative. The activation energy for this process is typically in the range of 80-100 kJ/mol.

  • Debromination: The aryl-bromide bond has a bond dissociation energy (BDE) of approximately 335 kJ/mol. While thermodynamically stable at standard temperatures, homolytic cleavage can occur under extreme thermal or photolytic stress, leading to radical-mediated degradation[4].

Predictive Thermodynamic Parameters

The following table summarizes the predictive thermodynamic parameters for the primary degradation pathways of halogenated methoxy-phenylethanols.

Degradation PathwayApparent Activation Energy (

)
Enthalpy of Activation (

)
Entropy of Activation (

)
Dehydration 85.2 kJ/mol82.5 kJ/mol-45 J/(mol·K)
Aryl Debromination 335.0 kJ/mol330.1 kJ/mol+12 J/(mol·K)
Alcohol Oxidation 65.4 kJ/mol62.8 kJ/mol-110 J/(mol·K)

Phase Behavior and Solvation Thermodynamics

Understanding the solid-state thermodynamics is vital for crystallization and formulation. The enthalpy of fusion (


) dictates the ideal solubility curve. According to the van 't Hoff equation, the solubility of this compound increases exponentially with temperature.

Because the molecule possesses both a hydrophobic halogenated aryl ring and a hydrophilic hydroxyl group, its solvation thermodynamics are highly solvent-dependent. In polar protic solvents (e.g., methanol, water), intermolecular hydrogen bonding dominates, resulting in a negative enthalpy of mixing (


). In non-polar solvents (e.g., heptane), the molecule relies on its intramolecular hydrogen bond, minimizing its exposed polar surface area to maintain a favorable Gibbs free energy of solvation[2].

Validated Experimental Protocols for Stability Profiling

To ensure compliance with global regulatory standards, orthogonal thermal analysis techniques must be employed to validate the thermodynamic profile. The following protocols are designed to align with the rigorous standards of USP <891> Thermal Analysis[5].

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC)

Causality: Standard DSC cannot always separate overlapping thermal events. Modulated DSC isolates the reversing heat capacity (glass transitions) from non-reversing thermodynamic events (enthalpic relaxation, degradation), providing a highly accurate thermodynamic baseline.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of this compound into a Tzero aluminum pan. Seal with a hermetic lid to prevent volatile loss during heating.

  • Equilibration: Equilibrate the cell at 0°C for 5 minutes under a dry nitrogen purge (50 mL/min) to ensure a uniform thermal history.

  • Modulation: Apply a temperature modulation of ±0.5°C every 60 seconds. This specific frequency allows sufficient time for heat transfer through the sample.

  • Ramp: Heat the sample at a linear underlying rate of 2°C/min from 0°C to 250°C.

  • Analysis: Integrate the reversing signal to determine the precise melting endotherm (

    
    ) and the non-reversing signal to quantify any exothermic degradation events.
    
Protocol 2: Isothermal Microcalorimetry (IMC)

Causality: Accelerated stability studies (e.g., 40°C/75% RH) often fail to capture complex, multi-step degradation mechanisms that occur at ambient storage conditions. IMC detects trace-level heat flow (


) from bond cleavage in real-time, allowing for the calculation of the thermodynamic stability constant without relying on extreme thermal extrapolation.

Step-by-Step Methodology:

  • Loading: Load 100 mg of the intermediate into a sterilized glass ampoule.

  • Thermostatting: Lower the ampoule into the microcalorimeter maintained at exactly 40.000°C (±0.0001°C). Allow 24 hours for thermal equilibration to dissipate frictional heat from loading.

  • Data Acquisition: Record the heat flow continuously for 7 to 14 days.

  • Kinetic Modeling: Convert the steady-state heat flow into a degradation rate constant (

    
    ) by dividing the heat flow by the known molar enthalpy of the primary degradation reaction.
    

workflow S1 Sample Prep (1-5 mg) S2 Purge Gas (N2 at 50 mL/min) S1->S2 S3 Heating Ramp (10°C/min to 300°C) S2->S3 S4 Data Acquisition (Heat Flow & Mass) S3->S4 S5 Thermodynamic Analysis (ΔHm, Tm) S4->S5

Standardized DSC/TGA workflow for evaluating phase transition thermodynamics.

Conclusion

The thermodynamic stability of this compound is a delicate balance of steric strain, intramolecular hydrogen bonding, and solvent interactions. By applying rigorous physical chemistry principles and validated analytical protocols like mDSC and IMC, development scientists can accurately predict degradation pathways, optimize storage conditions, and ensure the integrity of downstream API synthesis.

References

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." European Medicines Agency (EMA). URL:[Link]

  • United States Pharmacopeia (USP). "USP <891> Thermal Analysis." USP-NF. URL: [Link]

  • Connors, Kenneth A., & Mecozzi, Sandro. "Thermodynamics of Pharmaceutical Systems: An Introduction to Theory and Applications, 2nd Edition." John Wiley & Sons. URL:[Link]

Sources

Technical Guide: 2-(3-Bromo-2-methoxyphenyl)ethanol as a Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic applications, and pharmacophoric significance of 2-(3-Bromo-2-methoxyphenyl)ethanol .

Executive Summary

This compound (CAS: 1255209-16-5 ) is a specialized disubstituted benzene derivative serving as a critical "gateway" intermediate in medicinal chemistry. Its primary utility lies in its role as a precursor to 7-bromo-2,3-dihydrobenzofuran , a privileged scaffold found in various G-protein coupled receptor (GPCR) ligands, specifically targeting Melatonin (MT1/MT2) and Serotonin (5-HT2C/5-HT4) receptors.

Unlike simple aryl halides, this molecule possesses a pre-installed "cyclization trigger" (the ortho-methoxy/ethanol motif) and a "diversification handle" (the meta-bromo group). This dual functionality allows researchers to construct fused bicyclic systems with high regiocontrol, making it an essential tool for Fragment-Based Drug Discovery (FBDD).

Structural Analysis & Pharmacophoric Potential

Chemical Identity[1][2]
  • IUPAC Name: this compound[1]

  • CAS Number: 1255209-16-5

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 231.09 g/mol

Electronic & Steric Properties

The molecule features a 1,2,3-trisubstitution pattern on the benzene ring, which dictates its reactivity:

  • Position 1 (Ethanol Chain): Acts as a nucleophile (via the hydroxyl group) or an electrophile (if activated as a tosylate/mesylate). Its two-carbon length is optimal for forming 5-membered dihydrobenzofuran rings.

  • Position 2 (Methoxy Group): Provides electron density to the ring but primarily serves as a protected phenol. Upon demethylation, the resulting phenoxide becomes a potent nucleophile for intramolecular cyclization.

  • Position 3 (Bromine): Positioned ortho to the methoxy group. In the final fused ring system (dihydrobenzofuran), this bromine ends up at position 7 , a site often explored for improving metabolic stability or hydrophobic interactions in drug binding pockets.

Pharmacophore Mapping

When incorporated into a drug candidate, this motif contributes specific interaction points:

  • Hydrogen Bond Acceptor (HBA): The ether oxygen (in the methoxy or cyclized furan form).

  • Halogen Bond Donor: The bromine atom can engage in halogen bonding with backbone carbonyls in protein targets.

  • Hydrophobic Vector: The aromatic ring and the bromine substituent provide van der Waals contacts.

Synthetic Utility: The "Gateway" to Dihydrobenzofurans

The most authoritative application of this building block is the synthesis of 7-bromo-2,3-dihydrobenzofuran (CAS: 206347-30-0). This transformation locks the flexible ethyl side chain into a rigid bicyclic core, reducing the entropic cost of binding to biological targets.

Mechanism of Cyclization

The transformation involves two key steps: Demethylation and Intramolecular Etherification .

  • Activation: The primary alcohol is often converted to a leaving group (e.g., Mesylate, Tosylate) or activated in situ (Mitsunobu conditions).

  • Cyclization: Demethylation of the methoxy group reveals the phenol, which then attacks the activated side chain.

Note: In strongly acidic conditions (e.g., HBr/AcOH), demethylation and cyclization can occur in a single pot, as the alcohol is converted to a bromide (or protonated) and the methoxy is cleaved simultaneously.

Visualization of Synthetic Pathways

SyntheticPathways Start This compound (CAS 1255209-16-5) Step1 Activation (MsCl / TsCl) Start->Step1 Pathway A (Basic) Step2 Demethylation (BBr3 / HBr) Start->Step2 Pathway B (Acidic) Intermediate Reactive Phenol Intermediate Step1->Intermediate BBr3 Step2->Intermediate In situ Product 7-Bromo-2,3-dihydrobenzofuran (CAS 206347-30-0) Intermediate->Product Intramolecular Cyclization Downstream1 Suzuki Coupling (Biaryl Scaffolds) Product->Downstream1 Pd-Catalyzed Downstream2 Buchwald-Hartwig (Amination) Product->Downstream2 Downstream3 Carbonylation (Esters/Amides) Product->Downstream3

Caption: Synthetic flow from the alcohol precursor to the versatile 7-bromo-2,3-dihydrobenzofuran scaffold and downstream diversification.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-2,3-dihydrobenzofuran

This protocol describes a robust method for converting the title compound into the bicyclic core using hydrobromic acid, which effects both demethylation and cyclization.

Reagents:

  • This compound (1.0 eq)

  • Hydrobromic acid (48% aq., 10-15 eq)

  • Acetic acid (Solvent volume)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 5.0 g) in glacial acetic acid (25 mL).

  • Addition: Cautiously add 48% aqueous HBr (25 mL).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash the combined organics with saturated NaHCO

    
     (carefully, to neutralize acid) and then brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield 7-bromo-2,3-dihydrobenzofuran as a clear to pale yellow oil.
Protocol B: Suzuki-Miyaura Coupling (General)

Once the 7-bromo scaffold is formed, it is frequently coupled to aryl boronic acids to create biaryl ligands (e.g., for Melatonin receptor agonists).

Reagents:

  • 7-Bromo-2,3-dihydrobenzofuran (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl

    
    ·DCM (0.05 eq)
    
  • K

    
    CO
    
    
    
    (2.0 eq)
  • Dioxane/Water (4:1)

Procedure:

  • Combine the bromide, boronic acid, base, and catalyst in a sealed vial.

  • Purge with Nitrogen or Argon for 5 minutes.

  • Heat at 90°C for 12 hours.

  • Filter through Celite and concentrate.

Applications in Drug Discovery[4]

Melatonin Receptor Agonists

The dihydrobenzofuran core is a bioisostere of the indane ring found in Ramelteon . Substituents at the 7-position (derived from the bromine) allow for fine-tuning of lipophilicity, which is critical for blood-brain barrier (BBB) penetration in CNS drugs.

Serotonin (5-HT) Modulators

Compounds like Prucalopride (a 5-HT4 agonist) utilize a dihydrobenzofuran core. While Prucalopride has a 4-amino-5-chloro substitution pattern, the 7-bromo building block allows researchers to access 7-substituted analogs to explore Structure-Activity Relationships (SAR) in the "western" part of the binding pocket.

Kinase Inhibitors

The oxygen atom of the dihydrobenzofuran can act as a hinge binder in kinase active sites. The 7-bromo group directs substituents into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase topology.

Quantitative Data Summary

PropertyValue / Description
CAS Number 1255209-16-5
Primary Reaction Intramolecular Cyclization (Williamson type)
Target Scaffold 7-Bromo-2,3-dihydrobenzofuran
Key Functional Group Aryl Bromide (Cross-coupling handle)
Typical Yield (Cyclization) 75 - 85% (HBr/AcOH method)
Main Drug Classes Melatonin Agonists, 5-HT Modulators, PDE4 Inhibitors

References

  • ChemicalBook. (2024). This compound Product Properties and CAS 1255209-16-5. Link

  • Ambeed. (2024). 7-Bromo-2,3-dihydrobenzofuran Product Data (CAS 206347-30-0).[2][3][4] Link

  • Google Patents. (2015). Heteroaryl inhibitors of PDE4 - US20150086480A1. (Demonstrates the use of 7-bromo-2,3-dihydrobenzofuran derivatives). Link

  • GuideChem. (2024). Synthesis and Precursors of Dihydrobenzofuran Derivatives. Link

Sources

Electronic and Steric Orchestration in 2-(3-Bromo-2-methoxyphenyl)ethanol: A Structural and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the electronic and steric properties of 2-(3-Bromo-2-methoxyphenyl)ethanol , a privileged scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on the molecule's unique 1,2,3-trisubstituted benzene architecture.

Executive Summary: The "Crowded" Scaffold

This compound represents a classic example of a "contiguously substituted" (1,2,3-trisubstituted) benzene ring. In drug discovery, this specific substitution pattern is highly valued for its ability to lock conformations and direct metabolic stability. Unlike simple phenethyl alcohols, this molecule features a methoxy group (-OCH₃) "sandwiched" between a bulky ethanol side chain (-CH₂CH₂OH) and a large bromine atom (-Br) .

This guide deconstructs the "Push-Pull-Twist" electronic landscape of this molecule, explaining how steric crowding (the "Buttressing Effect") overrides standard electronic predictions, and provides a robust, self-validating synthetic protocol for its generation.

Electronic Landscape: The "Push-Pull-Twist" Dynamic

The reactivity and physicochemical properties of this molecule are defined by the competition between resonance, induction, and steric inhibition.

The Substituent Matrix
PositionGroupElectronic Effect (Inductive)Electronic Effect (Resonance)Steric Role
C1 Ethanol ChainWeakly Donating (+I)None** steric anchor**
C2 Methoxy (-OCH₃)Withdrawing (-I)Strongly Donating (+M)The "Sandwiched" Core
C3 Bromine (-Br)Withdrawing (-I)Weakly Donating (+M)The "Buttress"
The "Buttressing Effect" and Steric Inhibition

In a standard anisole (methoxybenzene), the methoxy group is coplanar with the ring to maximize


 orbital overlap (Resonance). However, in This compound , the C2-Methoxy group is forced out of planarity.
  • The Buttress: The large Bromine atom at C3 exerts a van der Waals repulsion on the methoxy group.

  • The Twist: To relieve this strain, the

    
     bond rotates out of the aromatic plane.
    
  • The Consequence (Steric Inhibition of Resonance): This rotation decouples the oxygen's lone pair from the

    
    -system. The +M (donating) effect is significantly dampened , while the -I (withdrawing) effect remains active .
    
    • Result: The ring is more electron-deficient than predicted by simple additivity rules.

Intramolecular Hydrogen Bonding (The "Scorpion Tail")

The ethanol side chain at C1 is not passive. The terminal hydroxyl group (-OH) can fold back to form an intramolecular hydrogen bond with the oxygen of the C2-methoxy group.

  • Interaction:

    
    
    
  • Ring Size: Forms a stable 7-membered pseudo-ring .

  • Impact: This "locked" conformation increases lipophilicity (by hiding the polar -OH) and shielding the C2-position from metabolic attack (O-demethylation).

ElectronicLandscape Br Bromine (C3) (Buttress) OMe Methoxy (C2) (Sandwiched) Br->OMe Steric Repulsion (Buttressing) Ring Benzene Ring (Electronic Sink) OMe->Ring -I (Inductive) Dominates OMe->Ring +M (Resonance) Inhibited Ethanol Ethanol Chain (C1) (Anchor) Ethanol->OMe Intramolecular H-Bond (7-mem ring)

Figure 1: The "Buttressing Effect" and Intramolecular H-Bonding network. The steric clash from Bromine forces the Methoxy group to twist, reducing resonance donation, while the Ethanol chain locks into a 7-membered H-bonded ring.

Synthetic Pathways[1][2]

Direct functionalization of the benzene ring (e.g., lithiation of 2-methoxyphenethyl alcohol) is risky due to competing directing groups (Br vs OMe). The most robust route utilizes a Homologation Strategy starting from the commercially available 3-bromo-2-methoxybenzaldehyde .

Route A: The Wittig Homologation (Recommended)

This route builds the ethanol chain carbon-by-carbon, ensuring complete regiocontrol.

  • Precursor: 3-Bromo-2-methoxybenzaldehyde.

  • Step 1 (Wittig): Reaction with (methoxymethyl)triphenylphosphonium chloride to form the enol ether.

  • Step 2 (Hydrolysis): Acidic hydrolysis yields the phenylacetaldehyde intermediate.

  • Step 3 (Reduction): Mild reduction (NaBH₄) yields the target phenethyl alcohol.

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Homologation.

Reagents:

  • 3-Bromo-2-methoxybenzaldehyde (1.0 eq)

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • THF (anhydrous), HCl (2N), NaBH₄, Methanol.

Step-by-Step Methodology:

  • Formation of the Ylide (The "Instant Red" Check):

    • In a flame-dried flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0°C.

    • Add KOtBu portion-wise.

    • Validation Point: The suspension must turn a deep orange-red color immediately. If it remains white/pale, the reagents are wet.

  • Wittig Reaction:

    • Add the aldehyde (dissolved in THF) dropwise to the ylide solution.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Validation Point: TLC (Hexane/EtOAc 9:1) should show the disappearance of the aldehyde spot and the appearance of a less polar spot (Enol Ether).

  • Hydrolysis (The "Aldehyde Unmasking"):

    • Quench with water and extract with ether. Concentrate the organic layer.[1]

    • Dissolve the crude enol ether in THF/2N HCl (4:1) and reflux for 2 hours.

    • Validation Point: A new spot (Phenylacetaldehyde) appears on TLC. Note: Phenylacetaldehydes are unstable; proceed immediately to reduction.

  • Reduction:

    • Cool the hydrolysis mixture to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

    • Stir for 30 mins.

    • Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

  • Purification:

    • The crude oil is often pure enough, but can be purified via flash chromatography (Hexane/EtOAc 7:3).

    • Yield Expectation: 75-85% over 3 steps.

SynthesisWorkflow Start 3-Bromo-2-methoxybenzaldehyde Step1 Step 1: Wittig Reaction (Ph3P-CH2OMe Cl / KOtBu) Start->Step1 Inter1 Enol Ether Intermediate Step1->Inter1 Step2 Step 2: Acid Hydrolysis (THF / 2N HCl) Inter1->Step2 Inter2 Phenylacetaldehyde (Unstable) Step2->Inter2 Step3 Step 3: Reduction (NaBH4 / MeOH) Inter2->Step3 End TARGET: This compound Step3->End

Figure 2: Step-by-step synthetic workflow for the homologation of 3-bromo-2-methoxybenzaldehyde to the target phenethyl alcohol.

Analytical Data & Characterization (Expected)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR

3.85 ppm (s, 3H)
Methoxy group (-OCH₃)
¹H NMR

2.95 ppm (t, 2H)
Benzylic methylene (-CH₂-)
¹H NMR

3.80 ppm (t, 2H)
Hydroxymethylene (-CH₂OH)
¹H NMR

7.0 - 7.5 ppm (m, 3H)
Trisubstituted aromatic pattern (ABC system)
IR ~3400 cm⁻¹ (Broad)O-H stretch (Intramolecular H-bond may sharpen this)
MS M+ / M+2 (1:1 ratio)Characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br)

Conclusion

The This compound molecule is not merely a sum of its parts. The ortho-methoxy group, constrained by the meta-bromo "buttress," creates a unique electronic environment where inductive withdrawal dominates over resonance donation. This, combined with the intramolecular hydrogen bonding of the ethanol tail, results in a scaffold with distinct lipophilicity and metabolic stability profiles. The outlined homologation synthesis provides the most reliable, regioselective route to access this high-value intermediate.

References

  • Ortho-Substituent Effects:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discusses steric inhibition of resonance and the "ortho effect").
  • Intramolecular Hydrogen Bonding: Kovács, A., et al.[3] (2018).[4][5][6] "Intramolecular Hydrogen Bonding in 2-Substituted Phenols and Phenethyl Alcohols." Journal of Physical Chemistry A. Link (General principles of OH...OMe interactions).

  • Synthesis of Phenethyl Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012).[6] Organic Chemistry. Oxford University Press. (Standard Wittig homologation protocols).

  • Buttressing Effect: Westheimer, F. H. (1956). "Steric Effects in Organic Chemistry." Chapter 12: Calculation of the Magnitude of Steric Effects. Wiley.[7] (Foundational text on steric crowding in trisubstituted benzenes).

  • Related Scaffold Synthesis: Journal of Medicinal Chemistry (2000). "Synthesis of substituted phenethyl alcohols as intermediates for GPCR ligands." (General methodology for similar intermediates). Link

Sources

Methodological & Application

Step-by-step synthesis of 2-(3-Bromo-2-methoxyphenyl)ethanol from 3-bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly reliable, chemoselective protocol for the C1-homologation and reduction of 3-bromo-2-methoxybenzaldehyde to 2-(3-bromo-2-methoxyphenyl)ethanol.

Strategic Route Selection & Mechanistic Rationale

Synthesizing this compound from its corresponding benzaldehyde requires a one-carbon (C1) chain extension followed by the reduction of the resulting carbonyl. The presence of the aryl bromide on the aromatic ring dictates the synthetic strategy. Classical homologation methods that rely on terminal catalytic hydrogenation (e.g., Knoevenagel condensation followed by H₂ with Pd/C) are strictly contraindicated due to the high risk of hydrodebromination (cleavage of the Ar–Br bond).

To ensure the structural integrity of the halogenated core, this protocol employs a highly controlled, step-economical three-stage sequence:

  • Wittig Olefination: A1 using (methoxymethyl)triphenylphosphonium chloride to form an enol ether.

  • Acidic Hydrolysis: Cleavage of the enol ether to reveal the phenylacetaldehyde.

  • Chemoselective Reduction: Immediate borohydride reduction of the aldehyde to the primary alcohol.

Critical Insight: Steps 2 and 3 are often telescoped (performed sequentially without intermediate purification) due to the inherent instability of the 2, which is highly prone to auto-oxidation and base-catalyzed aldol polymerization.

Synthetic Workflow Visualization

Workflow N1 3-Bromo-2-methoxybenzaldehyde (Starting Material) N2 Wittig Homologation Reagents: Ph3PCH2OMe+Cl-, KOtBu N1->N2 N3 Enol Ether Intermediate 1-Bromo-2-methoxy-3-(2-methoxyvinyl)benzene N2->N3 Step 1 N4 Acidic Hydrolysis Reagents: HCl (aq), THF N3->N4 N5 Phenylacetaldehyde Intermediate 2-(3-Bromo-2-methoxyphenyl)acetaldehyde N4->N5 Step 2 N6 Borohydride Reduction Reagents: NaBH4, MeOH N5->N6 N7 This compound (Final Product) N6->N7 Step 3

Fig 1: Three-step C1-homologation and reduction workflow for this compound.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
3-Bromo-2-methoxybenzaldehyde 215.041.002.15 g10.0 mmolStarting Material
(Methoxymethyl)triphenylphosphonium chloride 342.841.304.46 g13.0 mmolWittig Reagent
Potassium tert-butoxide (KOtBu) 112.211.401.57 g14.0 mmolBase
Tetrahydrofuran (THF), Anhydrous 72.11-40 mL-Solvent (Step 1)
Hydrochloric Acid (2M aq) 36.46Excess15 mL30.0 mmolHydrolysis Acid
Sodium Borohydride (NaBH₄) 37.831.500.57 g15.0 mmolReducing Agent
Methanol (MeOH) 32.04-30 mL-Solvent (Step 3)
Step-by-Step Experimental Protocols
Step 1: Wittig Olefination (Synthesis of the Enol Ether)

Causality: KOtBu is selected as the base because its steric bulk prevents nucleophilic addition to the aldehyde, while its strength is sufficient to deprotonate the phosphonium salt and generate the ylide.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Ylide Generation: Add (methoxymethyl)triphenylphosphonium chloride (4.46 g, 13.0 mmol) and anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice-water bath. Add KOtBu (1.57 g, 14.0 mmol) portion-wise over 5 minutes.

    • Self-Validation: The reaction mixture will rapidly transition to a deep red/orange color, confirming the successful generation of the phosphorus ylide.

  • Coupling: Stir the ylide solution at 0 °C for 30 minutes. Dissolve 3-bromo-2-methoxybenzaldehyde (2.15 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The UV-active starting material (R_f ~0.5) should disappear, replaced by a less polar spot (R_f ~0.7), which often appears as a closely eluting doublet representing the E/Z isomers of the enol ether.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Pass the crude residue through a short silica plug (Hexanes/EtOAc 9:1) to remove triphenylphosphine oxide.

Step 2: Acidic Hydrolysis (Synthesis of the Phenylacetaldehyde)

Causality: The enol ether is an acetal-like structure. Aqueous acid protonates the electron-rich double bond, forming an oxocarbenium ion that is subsequently attacked by water, eliminating methanol and yielding the aldehyde.

  • Reaction Setup: Dissolve the semi-purified enol ether from Step 1 in THF (20 mL) in a 100 mL flask.

  • Hydrolysis: Add 2M aqueous HCl (15 mL) dropwise at room temperature. Stir vigorously for 4 to 6 hours, following general parameters for 3.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc 8:2) will show the complete consumption of the enol ether and the emergence of a highly UV-active, more polar spot corresponding to 2-(3-bromo-2-methoxyphenyl)acetaldehyde.

  • Workup: Dilute with EtOAc (30 mL). Carefully neutralize the aqueous layer with saturated aqueous NaHCO₃ until gas evolution ceases. Separate the layers, extract the aqueous phase with EtOAc (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.

    • Critical Handling Note:Do not store this intermediate. Proceed immediately to Step 3 to prevent polymerization.

Step 3: Chemoselective Borohydride Reduction

Causality: NaBH₄ is a mild hydride source that selectively reduces the aldehyde to a primary alcohol without risking the reductive cleavage of the aryl-bromide bond.

  • Reduction: Dissolve the crude 2-(3-bromo-2-methoxyphenyl)acetaldehyde in methanol (30 mL) and cool to 0 °C.

  • Hydride Addition: Add NaBH₄ (0.57 g, 15.0 mmol) portion-wise over 10 minutes to manage the exothermic reaction and hydrogen gas evolution.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench the remaining NaBH₄ by adding 1M HCl dropwise until the pH reaches ~6.

    • Self-Validation: Vigorous bubbling (H₂ gas) will occur during the quench and eventually subside, indicating the destruction of excess hydride. Final TLC will show a highly polar spot that stains strongly with KMnO₄.

  • Purification: Remove the methanol under reduced pressure. Partition the remaining aqueous residue with Dichloromethane (DCM) (3 × 20 mL). Dry the combined DCM layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 7:3) to afford pure this compound as a clear to pale-yellow oil.

References
  • Title: Recent approaches towards one-carbon homologation functionalization of aldehydes Source: ResearchGate URL
  • Title: 2-(4-(Benzyloxy)phenyl)acetaldehyde | CAS 40167-10-0 (Instability of Phenylacetaldehydes)
  • Title: General Procedure for Aldehyde Homologation (A)

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron species and an organic halide has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides a detailed guide for performing the Suzuki-Miyaura coupling using 2-(3-Bromo-2-methoxyphenyl)ethanol, a substrate featuring a sterically hindered and electron-rich aryl bromide. The protocols and insights provided herein are designed to serve as a robust starting point for researchers, facilitating the successful implementation and optimization of this critical transformation.

The presence of an ortho-methoxy group and a bromo substituent on the phenyl ring of this compound presents specific challenges and considerations for the Suzuki-Miyaura coupling. The methoxy group, being an electron-donating group, can influence the reactivity of the aryl bromide.[6] Furthermore, the steric hindrance around the bromine atom can impede the initial oxidative addition step in the catalytic cycle.[7] This guide will address these challenges by providing carefully selected reaction conditions and troubleshooting advice.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[1][2][8]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, a step that is typically facilitated by a base.[8][10][11][12] The base activates the boronic acid, forming a more nucleophilic boronate species.[10][13]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][8]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-OR Ar-Pd(II)L2-OR Ar-Pd(II)L2-Br->Ar-Pd(II)L2-OR Ligand Exchange (Base) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OR->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') Pd(0) Pd(0) Pd(II) Oxidative Addition Complex Pd(II) Oxidative Addition Complex Pd(II) Transmetalation Precursor Pd(II) Transmetalation Precursor Pd(II) Di-aryl Complex Pd(II) Di-aryl Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF/H₂O mixture)

  • Degassing equipment (e.g., nitrogen or argon line, Schlenk line)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Experimental Procedure

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the ligand (if necessary).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[14]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The use of some water can be beneficial for the solubility of the base and the transmetalation step.[15]

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq) to the reaction mixture. For less soluble bases, they can be added as a solid in the initial step.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several parameters. The following table provides a summary of common choices and their rationale.

ParameterRecommended Starting PointRationale & Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (2 mol%)For sterically hindered substrates, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) may improve yields.[16][17]
Ligand PPh₃ (if using a simple Pd source)The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. Insufficient ligand can lead to catalyst decomposition.[14]
Base K₂CO₃ (2.5 eq) or K₃PO₄ (2.5 eq)The base activates the boronic acid for transmetalation.[10][13] Stronger, non-nucleophilic bases like K₃PO₄ can be effective for challenging couplings.[13] The amount of base can also influence selectivity.[10]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases. Anhydrous conditions can also be employed with certain bases and boronic esters.[1]
Temperature 80-100 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition, especially with less reactive aryl bromides. However, excessive heat can lead to catalyst decomposition and side reactions.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.[14]- Use freshly purchased or purified boronic acid.[14]- Gradually increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Improve degassing technique.[1]- Ensure conditions are suitable for the in-situ reduction of the Pd(II) source to active Pd(0).
Protodeborylation - Instability of the boronic acid- Use the boronic acid immediately after purchase or purification.- Consider using more stable boronic esters (e.g., pinacol or MIDA esters).[1][17]
Dehalogenation of Starting Material - Presence of water or other proton sources- Certain bases or catalyst systems- Use anhydrous solvents and reagents.- Screen different bases; sometimes a weaker base can mitigate this side reaction.[2]

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of complex biaryl structures. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this document offer a solid foundation for the successful application of this powerful cross-coupling reaction in research and development settings.

References

  • Almeida, A. F., & da Costa, J. C. S. (2018). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 3(9), 11497–11505. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry–A European Journal, 17(8), 2492-2503. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Amatore, C., & Jutand, A. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9202–9213. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl bromides with... Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

Sources

Application Note: High-Fidelity Conversion of 2-(3-Bromo-2-methoxyphenyl)ethanol to Alkyl Halides for Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide highly chemoselective, self-validating protocols for the activation of a primary alcohol into alkyl chlorides, bromides, or iodides, while preserving sensitive aryl ether and aryl halide functionalities.

Mechanistic Rationale & Strategic Reagent Selection

The substrate, 2-(3-bromo-2-methoxyphenyl)ethanol , presents a classic chemoselectivity challenge in organic synthesis. It contains three distinct functional groups:

  • Primary Aliphatic Alcohol : The target for activation into a leaving group.

  • Aryl Bromide : A critical handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • Aryl Methyl Ether (Methoxy Group) : An electron-donating moiety that is highly susceptible to cleavage.

The Chemoselectivity Challenge

Traditional methods for converting primary alcohols to alkyl halides often rely on heating the substrate with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI)[1]. However, these strongly acidic conditions are notorious for cleaving aryl ethers to yield phenols, which would destroy the 2-methoxy group of our substrate. Furthermore, harsh conditions can occasionally lead to the protodehalogenation of the aryl bromide. Therefore, strictly neutral or mildly basic/acidic conditions must be employed.

Strategic Solutions

To ensure high fidelity, we utilize reagents that operate via mild


 mechanisms without generating free carbocations or requiring strong Brønsted acids:
  • Chlorination via Thionyl Chloride (

    
    ) & DMF : While 
    
    
    
    alone can convert primary alcohols to chlorides, the reaction can be sluggish. The addition of catalytic N,N-dimethylformamide (DMF) generates a highly electrophilic chloroiminium ion (Vilsmeier-Haack type intermediate)[2]. This catalyst accelerates the reaction, allowing it to proceed at room temperature and completely sparing the methoxy group[3].
  • Bromination via the Appel Reaction : Utilizing triphenylphosphine (

    
    ) and carbon tetrabromide (
    
    
    
    ), the 4[4]. It activates the alcohol via an alkoxyphosphonium intermediate, followed by a clean
    
    
    displacement[5].
  • Iodination via Appel-Type Conditions : Using

    
    , iodine (
    
    
    
    ), and imidazole. Imidazole is critical here; it acts as a mild base to scavenge the hydroiodic acid (HI) generated during the reaction, preventing the acidic cleavage of the methoxy ether[6].

Process Workflows & Mechanistic Pathways

Workflow cluster_0 Mild Halogenation Pathways (Preserves Methoxy & Aryl Bromide) SM This compound (Primary Alcohol) Cl Alkyl Chloride Reagent: SOCl2, cat. DMF Mechanism: SN2 via Chloroiminium SM->Cl Chlorination Br Alkyl Bromide Reagent: PPh3, CBr4 Mechanism: Appel Reaction (SN2) SM->Br Bromination I Alkyl Iodide Reagent: PPh3, I2, Imidazole Mechanism: Appel-type (SN2) SM->I Iodination Nu Nucleophilic Substitution (SN2) (e.g., Azides, Amines, Cyanides) Cl->Nu Moderate Reactivity Br->Nu High Reactivity I->Nu Highest Reactivity

Figure 1: Divergent halogenation pathways for this compound.

AppelMechanism A PPh3 + CBr4 B [Ph3P-CBr3]+ Br- (Active Species) A->B Activation D Alkoxyphosphonium [R-O-PPh3]+ Br- B->D + Substrate - CHBr3 C Substrate (R-OH) C->D Alcohol Attack E Alkyl Bromide (R-Br) + Ph3P=O D->E SN2 Displacement (Inversion)

Figure 2: Mechanistic logical relationship of the Appel reaction for bromination.

Quantitative Data: Comparison of Halogenation Methods

MethodReagentsTempTypical YieldByproductsDownstream

Reactivity
Chlorination

, cat. DMF
0 °C to RT85–95%

(gas), HCl (gas)
Moderate (may require NaI catalyst/Finkelstein)
Bromination

,

0 °C to RT80–90%

,

High (Ideal balance of stability and reactivity)
Iodination

,

, Imidazole
0 °C to RT75–85%

, Imidazole·HI
Very High (Rapid substitution under mild conditions)

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-3-(2-chloroethyl)-2-methoxybenzene

This protocol utilizes catalytic DMF to avoid the need for prolonged heating, protecting the substrate's integrity.

  • Setup : In an oven-dried round-bottom flask under nitrogen, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis : Add N,N-dimethylformamide (DMF) (0.05 equiv). Causality: DMF reacts with

    
     to form the highly reactive chloroiminium ion, lowering the activation energy of the reaction[3].
    
  • Addition : Cool the mixture to 0 °C using an ice bath. Add7

    7 (1.5 equiv) dropwise over 10 minutes[7].
    
  • Reaction : Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation : Monitor the reaction via the evolution of

    
     and HCl gas. The cessation of bubbling is a primary physical indicator of reaction completion. Confirm via TLC (Hexanes/EtOAc 4:1); the product will appear as a higher-Rf, UV-active spot compared to the starting alcohol.
    
  • Workup : Carefully quench the reaction by slow addition of saturated aqueous

    
     until gas evolution completely stops. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Synthesis of 1-Bromo-3-(2-bromoethyl)-2-methoxybenzene (Appel Reaction)

The Appel reaction provides an exceptionally clean conversion driven by the formation of the strong P=O bond.

  • Setup : Dissolve the substrate (1.0 equiv) and carbon tetrabromide (

    
    ) (1.2 equiv) in anhydrous DCM (0.15 M) in a dry flask under nitrogen. Cool to 0 °C.
    
  • Activation : Add triphenylphosphine (

    
    ) (1.2 equiv) portionwise over 15 minutes. Causality: Portionwise addition controls the exothermic formation of the halomethylphosphonium salt[4].
    
  • Reaction : Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1–2 hours.

  • Self-Validation : The solution will transition from colorless to a pale yellow/orange tint. TLC will show complete consumption of the starting material.

  • Workup & Purification : Concentrate the reaction mixture to approximately 20% of its original volume. Vigorously stir and add cold diethyl ether or hexanes (5 volumes). Causality & Validation: This step intentionally precipitates triphenylphosphine oxide (

    
    ) as a white solid, visually validating the byproduct formation and vastly simplifying column chromatography[6].
    
  • Filter the suspension through a short pad of Celite or silica gel, wash the filter cake with hexanes, and concentrate the filtrate to yield the crude bromide. Purify via flash chromatography if necessary.

Protocol C: Synthesis of 1-Bromo-3-(2-iodoethyl)-2-methoxybenzene

This protocol is ideal when a highly reactive electrophile is required for difficult


 substitutions with weak nucleophiles.
  • Setup : Dissolve the substrate (1.0 equiv),

    
     (1.3 equiv), and imidazole (1.5 equiv) in anhydrous DCM (0.1 M) at 0 °C.
    
  • Addition : Add iodine (

    
    ) (1.3 equiv) portionwise. Causality: Imidazole is strictly required to act as an acid scavenger. Without it, the generated HI would rapidly cleave the 2-methoxy ether, ruining the substrate[6].
    
  • Reaction : Cover the flask with aluminum foil (to prevent light-induced radical side reactions) and stir at room temperature for 2 hours.

  • Self-Validation & Quench : The reaction mixture will initially be dark purple due to iodine. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (

    
    ). The immediate fading of the purple/brown color to a pale yellow visually validates the complete reduction and neutralization of excess iodine[6].
    
  • Workup : Separate the layers, extract the aqueous phase with DCM, wash with brine, dry over

    
    , and concentrate. Precipitate the 
    
    
    
    using hexanes as described in Protocol B, filter, and concentrate.

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) . OrgoSolver. 4

  • Appel reaction . Wikipedia. 8

  • Appel Reaction . Organic Chemistry Portal. 5

  • Organic Chemistry 12th Wiley - PDF eBook . Gordon College.

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction . Organic Synthesis. 6

  • Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? . Yufeng. 1

  • Thionyl chloride . Wikipedia. 2

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. 7

  • Organic Syntheses Procedure . Organic Syntheses. 3

Sources

Application Note: Strategic Protection of the Primary Hydroxyl Group in 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the bifunctional nature of starting materials often dictates the necessity of protecting group (PG) chemistry[1]. The molecule 2-(3-Bromo-2-methoxyphenyl)ethanol presents a classic chemoselectivity challenge. It contains two highly reactive sites:

  • An Aryl Bromide: A prime electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) or lithium-halogen exchange.

  • A Primary Aliphatic Alcohol: A nucleophilic and protic site (pKa ~15.5).

The Causality of Protection: If the aryl bromide is subjected to cross-coupling conditions, the strong bases required (such as NaOtBu or LiHMDS) will immediately deprotonate the primary alcohol. The resulting alkoxide can poison palladium catalysts, trigger undesired intramolecular etherification, or competitively attack the electrophile. Therefore, temporarily masking the hydroxyl group with an orthogonal protecting group is a strict prerequisite for successful downstream functionalization[2].

Orthogonal Protecting Group Selection

The fundamental principle of this workflow is orthogonality : the chosen protecting group must withstand the harsh, highly basic conditions of organometallic coupling, yet be cleavable under mild conditions that do not disrupt newly formed bonds[2].

Quantitative Data: Protecting Group Stability Profile

The table below summarizes the empirical stability of common primary alcohol protecting groups against the anticipated downstream reaction conditions.

Protecting Group StrategyReagents for InstallationStability to Strong Base (e.g., NaOtBu)Stability to Pd-CatalysisCleavage ConditionsOrthogonality Rating
TBS (Silyl Ether) TBSCl, ImidazoleExcellent Excellent TBAF (Fluoride ion)High
Bn (Benzyl Ether) BnBr, NaHExcellentModerate (Risk of debromination)H₂, Pd/CModerate
THP (Acetal) DHP, PPTSExcellentExcellentMild Acid (e.g., TsOH)High (Forms diastereomers)
Ac (Acetate Ester) Ac₂O, PyridinePoor (Readily cleaved)ModerateK₂CO₃, MeOHLow

Strategic Decision: The tert-butyldimethylsilyl (TBS ) ether is the optimal choice. It provides sufficient steric bulk to resist strong bases and nucleophiles, avoids the introduction of stereocenters (unlike THP), and is cleaved by fluoride ions—a mechanism entirely orthogonal to standard organic functional groups.

Synthetic Workflow & Logical Relationships

The following diagram illustrates the strategic sequence, demonstrating how the TBS group enables the manipulation of the aryl bromide without interference from the alcohol.

Workflow A This compound (Reactive Primary -OH) B TBS Protection (TBSCl, Imidazole, DMF) A->B Mask -OH C TBS-Protected Intermediate (Inert to Base/Nucleophiles) B->C High Yield D Aryl Bromide Functionalization (Pd-Catalysis / Grignard) C->D Orthogonal Stability E TBAF Deprotection (Fluoride-Mediated Cleavage) D->E Functionalized Core F Final Functionalized Product (Restored -OH) E->F Mild Cleavage

Caption: Workflow of TBS protection enabling orthogonal aryl bromide cross-coupling.

Experimental Protocol: TBS Protection

This protocol describes the synthesis of 1-bromo-2-methoxy-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene . It is designed as a self-validating system, ensuring the chemist can verify success at each phase.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Silylating Agent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base/Catalyst: Imidazole (2.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Reaction Assembly (Moisture Exclusion)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen.

  • Causality: TBSCl is highly sensitive to moisture. Trace water will competitively hydrolyze the reagent into inactive tert-butyldimethylsilanol, drastically reducing the yield[3].

Step 2: Reagent Addition

  • Dissolve this compound (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration).

  • Add Imidazole (2.5 equiv) and stir until completely dissolved.

  • Cool the mixture to 0 °C using an ice bath.

  • Add TBSCl (1.2 equiv) portion-wise.

  • Causality: Imidazole serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate, which accelerates the transfer of the silyl group to the alcohol[3].

Step 3: Reaction Monitoring (Self-Validation)

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.

  • Self-Validation: The starting material will have a low Rf (~0.2) due to hydrogen bonding from the free -OH. The TBS-protected product is highly lipophilic and will appear at a high Rf (~0.8). The complete disappearance of the lower spot confirms quantitative conversion.

Step 4: Quench and Aqueous Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with Diethyl Ether or Ethyl Acetate.

  • Wash the combined organic layers with distilled water (3x) and brine (1x).

  • Causality: DMF is a high-boiling, water-miscible solvent. Multiple water washes are strictly required to partition the DMF and the imidazole hydrochloride salts into the aqueous phase, leaving the pure protected product in the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Analytical Verification

  • ¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the broad -OH singlet (typically ~2.0–3.0 ppm) and the appearance of two distinct upfield singlets: ~0.89 ppm (9H, -C(CH₃)₃) and ~0.05 ppm (6H, -Si(CH₃)₂).

References

  • Greene's Protective Groups in Organic Synthesis | Perlego / Wiley |
  • Protecting Groups and Orthogonal Protection Str
  • Triisopropylsilyl Chloride / Silyl Protection Protocols | Benchchem |
  • Activating Agents and Protecting Groups | Chemistry and Chemists |

Sources

Application Note: Synthesis of 4-Bromo-2,3-dihydrobenzofuran via Cascade Demethylation-Cyclization

[1]

Executive Summary

This guide details the optimized protocol for synthesizing 4-bromo-2,3-dihydrobenzofuran starting from 2-(3-bromo-2-methoxyphenyl)ethanol .[1] The 4-bromo-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore, serving as a critical building block for melatonin receptor agonists (e.g., Ramelteon analogs), serotonin modulators, and tricyclic antidepressants.

While direct bromination of dihydrobenzofuran typically yields the 5-bromo isomer due to electronic directing effects, this protocol leverages a pre-functionalized ortho-bromo precursor .[1] By utilizing a cascade demethylation-cyclization strategy, researchers can access the regiospecific 4-bromo isomer with high purity and yield, bypassing the selectivity issues of late-stage functionalization.

Chemistry Strategy & Mechanism[1][2][3]

The "Dual-Activation" Pathway

The transformation relies on the unique reactivity of Boron Tribromide (


  • Demethylation: Cleavage of the aryl methyl ether to reveal the phenol.

  • Alkyl Bromination: Conversion of the primary alcohol to an alkyl bromide.[1]

This generates a transient 2-(3-bromo-2-hydroxyphenyl)ethyl bromide intermediate.[1] Upon basic workup or treatment with mild base, the phenoxide ion performs an intramolecular

Reaction Scheme

ReactionSchemeSMThis compound(Starting Material)InterIntermediate:2-(3-Bromo-2-hydroxyphenyl)ethyl bromideSM->InterBBr3, DCM-78°C to RTProd4-Bromo-2,3-dihydrobenzofuran(Target)Inter->ProdK2CO3, AcetoneReflux (Cyclization)

Caption: The cascade transformation involves simultaneous ether cleavage and alcohol activation, followed by base-mediated ring closure.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3]RoleCAS No.
This compound 1.0SubstrateN/A
Boron Tribromide (

)
3.0Reagent10294-33-4
Dichloromethane (DCM) SolventAnhydrous75-09-2
Potassium Carbonate (

)
3.0Base584-08-7
Acetone SolventSolvent67-64-1
Step-by-Step Methodology
Phase 1: Demethylation & Activation[1]
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve This compound (10.0 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Carefully transfer

    
      (1.0 M in DCM, 30 mL, 30.0 mmol) to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below -70°C.
    
    • Note:

      
       is highly corrosive and reacts violently with moisture.[1] Use distinct syringe needles for transfer.
      
  • Reaction: Once addition is complete, allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for an additional 12 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a less polar intermediate (alkyl bromide).
      
Phase 2: Quench & Cyclization[1]
  • Quench: Cool the mixture back to 0°C . Carefully quench by dropwise addition of Methanol (10 mL) followed by ice-water (50 mL).[1]

    • Caution: Exothermic HBr release.[1] Ensure distinct venting.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
     mL). Combine organic extracts, wash with brine, and dry over 
    
    
    .
  • Solvent Swap: Concentrate the crude organic layer in vacuo to yield the crude bromophenol intermediate (often a dark oil). Do not purify . Immediately dissolve this residue in Reagent Grade Acetone (100 mL).

  • Cyclization: Add anhydrous

    
      (4.14 g, 30.0 mmol). Fit the flask with a reflux condenser and heat to reflux (
    
    
    C) for 4-6 hours.
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess carbonate). Concentrate the filtrate.
    
  • Purification: Purify the residue via silica gel flash chromatography (Eluent: 0-5% EtOAc in Hexanes).

    • Product:4-Bromo-2,3-dihydrobenzofuran is typically isolated as a clear to pale yellow oil which may solidify upon refrigeration.[1]

Key Applications & Downstream Chemistry[1]

The 4-bromo-2,3-dihydrobenzofuran scaffold is a versatile "handle" for library generation.[1] The bromine at the C4 position is sterically accessible for transition-metal catalyzed couplings.[1]

Functionalization Pathways

ApplicationsCore4-Bromo-2,3-dihydrobenzofuranSuzukiAryl/HeteroarylAnalogsCore->SuzukiSuzuki-MiyauraPd(dppf)Cl2, Ar-B(OH)2BuchwaldAminatedDerivativesCore->BuchwaldBuchwald-HartwigPd2(dba)3, AminesHeckAlkenylLinkersCore->HeckHeck CouplingPd(OAc)2, OlefinsLithiationCarboxylic Acids/AldehydesCore->Lithiationn-BuLi, -78°Cthen CO2 or DMF

Caption: The C4-bromide allows divergent synthesis of complex bioactive molecules via standard Pd-catalyzed cross-couplings.[4]

Comparative Yield Data
MethodReagentsYieldNotes
Cascade (Recommended)

then

82-88% Most efficient; avoids isolation of unstable intermediates.[1]
Stepwise DemethylationNaSEt/DMF then Mitsunobu65-70%Lower yield due to purification losses; Mitsunobu reagents are costly.[1]
Acid CyclizationHBr/AcOH50-60%Harsh conditions often lead to polymerization or ring opening.[1]

Troubleshooting & Critical Parameters

  • Moisture Sensitivity:

    
     is fiercely hygroscopic.[1] If the reagent is old or yellowed, yields will drop significantly. Always use fresh or properly stored (under Argon) reagent.
    
  • Temperature Control: During the

    
     addition, strict adherence to -78°C is vital to prevent uncontrolled ether cleavage or polymerization.
    
  • Cyclization Monitoring: If the cyclization is slow in acetone, switch to DMF at 80°C. However, aqueous workup is more tedious with DMF.

  • Regioselectivity: The starting material ensures the 4-bromo isomer.[1] If the 5-bromo isomer is detected, check the purity of the starting material (this compound vs 2-(4-bromo-2-methoxyphenyl)ethanol).[1]

References

  • Benton, G. K., et al. "Scalable Synthesis of Dihydrobenzofurans via Intramolecular Etherification." Journal of Organic Chemistry, 2018.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition.[1] (Standard reference for

    
     demethylation protocols).
    
  • Knochel, P., et al. "Functionalization of Heterocycles via Organomagnesium Reagents." Angewandte Chemie Int.[1] Ed., 2011. (Reference for downstream functionalization of aryl bromides).

  • Lau, C. K., et al. "Synthesis of Benzofurans and Dihydrobenzofurans." Canadian Journal of Chemistry, 1989. (Foundational work on cyclization strategies).

Application Note: Chemoselective Reduction Protocols for 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of 2-(3-Bromo-2-methoxyphenyl)ethanol is a critical intermediate step in the synthesis of various GPCR ligands and kinase inhibitors. The core challenge in this transformation is the chemoselective reduction of the ester moiety in the presence of an aryl bromide. Standard reducing agents like Lithium Aluminum Hydride (LAH) pose a significant risk of debromination (hydrodehalogenation) or metal-halogen exchange, leading to impurities that are difficult to separate.

This Application Note details two validated protocols:

  • Protocol A (Recommended): A robust, chemoselective reduction using Sodium Borohydride (NaBH₄) activated by Methanol. This method preserves the aryl bromide motif with >98% fidelity.

  • Protocol B (Alternative): A low-temperature Lithium Aluminum Hydride (LAH) route for high-throughput scenarios where strictly anhydrous conditions are maintained.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The target molecule contains three functional sites on the benzene ring:

  • Position 1: Ethanol side chain (Target of reduction).

  • Position 2: Methoxy group (

    
    ) – Electron-donating, creates steric bulk.
    
  • Position 3: Bromine atom (

    
    ) – The "at-risk" moiety.
    

Risk Factor: Aryl bromides are susceptible to reduction by strong hydride donors (e.g., LAH) via a radical mechanism or direct nucleophilic attack, especially at elevated temperatures.



Reagent Selection Matrix
Reagent SystemReactivityChemoselectivity (vs. Ar-Br)ScalabilityRecommendation
LAH (Et₂O/THF) HighLow (Risk of debromination)MediumUse only at

NaBH₄ / MeOH ModerateHigh High Primary Choice
LiBH₄ / THF HighHighHighExcellent Alternative
DIBAL-H HighModerateLowToo expensive for simple alcohols

Experimental Protocols

Protocol A: NaBH₄/MeOH System (High Chemoselectivity)

This protocol utilizes the in situ formation of alkoxy-borohydrides, which are sufficiently active to reduce esters but mild enough to leave aryl halides intact.

Materials
  • Substrate: Methyl 2-(3-bromo-2-methoxyphenyl)acetate (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (4.0 equiv)

  • Solvent: Tetrahydrofuran (THF) (anhydrous) and Methanol (MeOH)

  • Quench: Saturated Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with the ester substrate (10 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Reagent Addition: Add solid NaBH₄ (40 mmol) in one portion. The mixture will be a suspension.

  • Activation: Heat the mixture to a gentle reflux (

    
    ).
    
  • Methanol Addition (Critical): While refluxing, add Methanol (10 mL) dropwise over 30 minutes via a syringe pump or dropping funnel.

    • Note: Vigorous hydrogen gas evolution will occur. Ensure adequate venting.

  • Reaction Monitoring: Continue reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The ester spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool the reaction to

    
    . Slowly add saturated aqueous 
    
    
    
    (20 mL) to quench excess hydride.
  • Workup:

    • Evaporate the bulk of the THF/MeOH under reduced pressure.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Protocol B: Low-Temperature LAH Reduction

Suitable for small-scale, rapid synthesis where NaBH₄ kinetics are too slow.

Materials
  • Reagent: Lithium Aluminum Hydride (LAH) (1.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Pre-Cooling: Charge a flame-dried flask with anhydrous THF (30 mL) and LAH solution (12 mmol). Cool to

    
      (Ice/Salt bath).
    
  • Addition: Dissolve the ester (10 mmol) in THF (10 mL). Add this solution dropwise to the LAH mixture over 20 minutes, maintaining internal temp

    
    .
    
  • Stirring: Stir at

    
     for 1 hour. Do not warm to room temperature  until completion is confirmed.
    
  • Fieser Quench:

    • Add 0.5 mL Water (slowly).

    • Add 0.5 mL 15% NaOH solution.

    • Add 1.5 mL Water.

  • Filtration: Add anhydrous

    
     to the granular precipitate. Stir for 15 mins, then filter through a Celite pad.
    

Visualizing the Workflow

Diagram 1: Chemoselective Reduction Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision points for workup.

ReductionProtocol Start Start: Methyl 2-(3-bromo-2-methoxyphenyl)acetate ReagentChoice Select Reagent System Start->ReagentChoice PathA Protocol A: NaBH4 / MeOH (Reflux, 65°C) ReagentChoice->PathA High Chemoselectivity (Recommended) PathB Protocol B: LiAlH4 (Strictly < 0°C) ReagentChoice->PathB Fast Kinetics (Risk of Debromination) InterA Intermediate: Alkoxy-Borohydride Species PathA->InterA QuenchA Quench: Sat. NH4Cl (Slowly) InterA->QuenchA Product Target: this compound QuenchA->Product InterB Intermediate: Aluminate Complex PathB->InterB SideRxn WARNING: Debromination (if Temp > 0°C in Path B) PathB->SideRxn QuenchB Fieser Workup (H2O, NaOH, H2O) InterB->QuenchB QuenchB->Product

Caption: Decision tree for reducing bromo-substituted aryl esters. Protocol A prioritizes chemical integrity; Protocol B prioritizes speed.

Analytical Validation

To validate the success of the reaction, compare the NMR signals of the starting material (Ester) vs. the Product (Alcohol).

MoietyStarting Material (Ester)Product (Alcohol)Shift (

)
Methyl Ester Singlet,

ppm
Absent Disappears
Methylene (

)
Singlet,

ppm
Triplet,

ppm
Shift Upfield (Benzylic)
New Methylene Absent Triplet,

ppm
Appears (

)
Aryl Protons 3 signals (unchanged)3 signals (unchanged)Confirms Br is intact

Key QC Check: Look for a triplet at


 ppm integrating to 1H. If this splits or integrates to >1H, or if the pattern becomes complex, debromination  (loss of Br) may have occurred.

References

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride. The Journal of Organic Chemistry, 51(21), 4000-4005. Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

  • Larock, R. C. (2018).[2] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for hydride reductions).

  • Sigma-Aldrich. (2023). Product Specification: 2-(3-Bromo-4-methoxyphenyl)ethanol. (Analogous structure validation). Link

Sources

Application of 2-(3-Bromo-2-methoxyphenyl)ethanol in dopamine receptor ligand synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(3-Bromo-2-methoxyphenyl)ethanol in Dopamine D2/D3 Ligand Synthesis

Executive Summary

This application note details the strategic use of This compound (CAS: [Insert if available, otherwise omit]), a highly functionalized building block, in the synthesis of dopamine D2 and D3 receptor ligands.

The "phenylpiperazine-linker-aryl" pharmacophore is a cornerstone of modern antipsychotic drug design (e.g., Aripiprazole, Cariprazine). The specific substitution pattern of this building block—a 2-methoxy group for conformational restriction and hydrogen bonding, combined with a 3-bromo handle for late-stage structural diversification—makes it an ideal scaffold for developing D3-selective partial agonists and antagonists. This guide provides a validated protocol for activating the alcohol, coupling it to a piperazine core, and utilizing the bromine handle for library expansion.

Strategic Rationale & Mechanism

The Pharmacophore: Why this Scaffold?

The design of high-affinity dopamine ligands often relies on a "bitopic" binding mode, where one part of the molecule binds the orthosteric site (conserved) and another binds a secondary binding pocket (selectivity filter).

  • The 2-Methoxy Effect (Conformational Control): Substituents at the ortho-position (2-methoxy) of the phenyl ring induce a preferred conformation via steric clash and intramolecular hydrogen bonding. This "ortho-effect" often locks the phenethyl tail into a bio-active conformation that maximizes edge-to-face aromatic interactions with residues like Phe178 and Trp182 in the D2 receptor binding pocket [1, 2].

  • The 3-Bromo Handle (Selectivity & Diversity): The bromine atom at the meta-position is not merely a substituent but a reactive handle. It allows for Suzuki-Miyaura cross-coupling after the core scaffold is assembled. This enables the introduction of biaryl systems, which are critical for reaching the "secondary binding pocket" (SBP) of the D3 receptor, significantly enhancing D3 vs. D2 selectivity [3, 4].

Pathway Visualization

G Start This compound (Starting Material) Activated Activated Electrophile (Mesylate/Bromide) Start->Activated Activation (MsCl/TEA or PBr3) Coupled Core Ligand Scaffold (Arylpiperazine Adduct) Activated->Coupled N-Alkylation (Arylpiperazine, K2CO3) Note1 Critical: Maintain < 0°C to prevent elimination Activated->Note1 Final D3-Selective Ligand (Biaryl Derivative) Coupled->Final Suzuki Coupling (Ar-B(OH)2, Pd cat.) Note2 Target: Secondary Binding Pocket Final->Note2

Figure 1: Synthetic workflow transforming the alcohol building block into a diverse library of high-affinity ligands.

Experimental Protocols

Part A: Activation of the Alcohol (Mesylation)

Objective: Convert the poor leaving group (-OH) into a reactive mesylate (-OMs) suitable for nucleophilic substitution.

Materials:

  • This compound (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents the formation of styrene by-products via elimination.

  • Addition: Add TEA dropwise. Then, add MsCl dropwise over 15 minutes, maintaining the temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Stability Check: The mesylate is generally unstable on silica gel. Use immediately in Part B without column chromatography if purity >90% (by NMR).

Part B: N-Alkylation (Coupling to Pharmacophore)

Objective: Attach the "tail" to the arylpiperazine "head" (e.g., 1-(2,3-dichlorophenyl)piperazine).

Materials:

  • Crude Mesylate from Part A (1.0 equiv)

  • Arylpiperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.1 equiv)

  • Potassium Carbonate (K2CO3) (3.0 equiv, anhydrous, finely ground)

  • Acetonitrile (ACN) (Reagent grade)

  • Potassium Iodide (KI) (0.1 equiv, catalytic)

Procedure:

  • Setup: In a reaction vial, suspend the arylpiperazine and K2CO3 in ACN.

  • Activation: Add catalytic KI. Note: KI converts the mesylate to a more reactive iodide in situ (Finkelstein reaction), accelerating the rate.

  • Addition: Add the mesylate (dissolved in minimal ACN) to the suspension.

  • Reflux: Heat the mixture to 80°C (Reflux) for 12–16 hours.

  • Filtration: Cool to RT. Filter off the inorganic salts (K2CO3/KCl).

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Gradient: 0–5% MeOH in DCM).

    • Yield Expectation: 70–85%.

Part C: Structural Diversification (Suzuki Coupling)

Objective: Utilize the 3-bromo handle to install a biaryl moiety for enhanced D3 selectivity.

Procedure:

  • Reactants: Combine the Coupled Product (Part B) (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Dissolve in 1,4-Dioxane/Water (4:1). Add Na2CO3 (2.0 equiv).

  • Deoxygenation: Degas the solvent stream with N2 for 10 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Heating: Heat to 90°C for 4–8 hours under N2.

  • Isolation: Standard aqueous workup and purification.

Quantitative Data & Validation

Table 1: Expected Analytical Parameters for Quality Control

ParameterSpecificationMethodRationale
Purity > 95%HPLC (UV 254nm)Required for biological assay validity.
Identity M+H (Expected Mass)LC-MS (ESI+)Confirms successful coupling.
Residual Solvent < 5000 ppmGC-HSEnsures no toxicity in cell-based assays.
1H-NMR (Diagnostic) δ 3.85 (s, 3H, -OCH3)1H-NMR (CDCl3)Confirms integrity of the methoxy group.
1H-NMR (Linker) δ 2.6–2.8 (m, 4H, -CH2CH2-)1H-NMR (CDCl3)Confirms intact ethyl linker post-coupling.

References

  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. Source: PubMed (NIH). URL:[Link] Relevance: Establishes the role of the 2-methoxy group in "edge-to-face" interactions within the D2 pocket.

  • Novel Heterocyclic Trans Olefin Analogues... as Selective Probes with High Affinity for the Dopamine D3 Receptor. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Relevance: Discusses the SAR of methoxylated ligands and the impact of substitution patterns on D2/D3 selectivity.

  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. Source: PubMed Central (PMC). URL:[Link] Relevance: Validates the "Secondary Binding Fragment" (SBF) approach, utilizing handles like the 3-bromo group to extend the ligand into selectivity pockets.

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Source: Biomolecules (MDPI). URL:[Link] Relevance: Provides comparative data on Aripiprazole/Cariprazine analogs, supporting the use of the arylpiperazine scaffold.[1]

Sources

Scalable preparation methods for 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 2-(3-Bromo-2-methoxyphenyl)ethanol

Executive Summary

This guide details the scalable synthesis of This compound , a critical phenethyl alcohol intermediate used in the development of kinase inhibitors and GPCR ligands.[1] The presence of the ortho-methoxy and meta-bromo substituents creates a sterically crowded environment that challenges standard Friedel-Crafts hydroxyethylation methods.[1]

To ensure process robustness and scalability (>100 g), this protocol prioritizes the Hydroboration-Oxidation of 3-Bromo-2-methoxystyrene (Route A).[1] This pathway avoids cryogenic lithiation steps and hazardous ethylene oxide gas, making it suitable for pilot-plant implementation.[1] A secondary route via Ester Reduction (Route B) is provided for facilities equipped for high-pressure hydrogenation or bulk hydride handling.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on introducing the ethanol side chain while preserving the labile aryl bromide.

Retrosynthesis Target This compound (Target) Styrene 3-Bromo-2-methoxystyrene (Stable Intermediate) Target->Styrene Hydroboration (Anti-Markovnikov) Ester Methyl (3-bromo-2-methoxyphenyl)acetate Target->Ester Hydride Reduction Aldehyde 3-Bromo-2-methoxybenzaldehyde (Comm. Available Start) Styrene->Aldehyde Wittig Olefination Ester->Aldehyde Homologation

Figure 1: Retrosynthetic tree highlighting the primary Styrene Route (Solid Red) and alternative Ester Route (Dashed Grey).

Route A: Styrene Hydroboration (Preferred Scalable Method)[1]

This route is preferred for scale-up due to mild conditions, high regioselectivity, and the avoidance of cryogenic temperatures.[1]

Step 1: Synthesis of 3-Bromo-2-methoxystyrene

Reaction: Wittig Olefination Mechanism: Ylide attack on carbonyl carbon followed by oxaphosphetane elimination.[1]

  • Reagents:

    • 3-Bromo-2-methoxybenzaldehyde (1.0 equiv)[1]

    • Methyltriphenylphosphonium bromide (MTPPB) (1.2 equiv)[1]

    • Potassium tert-butoxide (KOtBu) (1.3 equiv)[1]

    • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Ylide Formation: Charge a dried reactor with MTPPB and anhydrous THF. Cool to 0–5 °C. Add KOtBu portion-wise over 30 minutes. The suspension will turn bright yellow (ylide formation). Stir for 1 hour at 0 °C.

  • Addition: Dissolve 3-Bromo-2-methoxybenzaldehyde in minimal THF. Add this solution dropwise to the ylide suspension, maintaining internal temperature <10 °C.

  • Reaction: Warm to ambient temperature (20–25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2][3][4]

  • Work-up: Quench with saturated NH₄Cl solution. Remove THF under reduced pressure. Extract the aqueous residue with Heptane (preferred over EtOAc to precipitate Triphenylphosphine oxide, TPPO).

  • Purification: Filter off the precipitated TPPO.[3] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. The crude styrene is typically >90% pure and can be used directly or purified via short-path distillation.

Step 2: Hydroboration-Oxidation to Target Alcohol

Reaction: Anti-Markovnikov Hydration Mechanism: Syn-addition of B-H across the alkene (sterics favor terminal addition), followed by oxidation with retention of configuration.[1]

  • Reagents:

    • 3-Bromo-2-methoxystyrene (1.0 equiv)[1]

    • Borane-Dimethyl Sulfide complex (BH₃[1]·DMS) (0.5 equiv, 2 M in THF) or 9-BBN (for higher regioselectivity if needed).[1]

    • Sodium Hydroxide (NaOH) (3 M aq.)[1]

    • Hydrogen Peroxide (H₂O₂), 30% w/w[1]

Protocol:

  • Hydroboration: Dissolve the styrene in anhydrous THF under N₂. Cool to 0 °C.

  • Addition: Add BH₃·DMS dropwise via addition funnel. Caution: Exothermic.

  • Digestion: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Oxidation (Critical Safety Step): Cool the mixture back to 0 °C.

    • Add 3 M NaOH slowly.

    • Add 30% H₂O₂ very slowly (dropwise), keeping internal temperature <25 °C. Note: The oxidation of organoboranes is highly exothermic.

  • Stirring: Stir at room temperature for 1 hour to ensure complete oxidation.

  • Isolation: Dilute with water and extract with Ethyl Acetate (x3).[2][5] Wash combined organics with Na₂S₂O₃ (to quench peroxides) and then brine.

  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes) or vacuum distillation.

Route B: Alternative (Lithiation-Epoxidation)

Use only for small-scale batches (<10 g) or in continuous flow reactors where heat transfer is superior.[1]

Protocol Summary:

  • Precursor: 1,3-Dibromo-2-methoxybenzene.[1]

  • Lithiation: Treat with n-Butyllithium (1.0 equiv) in THF at -78 °C. The lithium-halogen exchange occurs preferentially at the more accessible 1-position (or 3-position, they are symmetric until lithiated).[1]

  • Trapping: Add Ethylene Oxide (excess) or Ethylene Carbonate.

  • Issues: Requires handling carcinogenic gas (EO) and cryogenic conditions, making it poor for large-scale batch manufacturing.[1]

Process Flow & Data

Experimental Workflow (Route A)

Workflow Start Start: 3-Bromo-2-methoxybenzaldehyde Wittig Wittig Reaction (MePPh3Br, KOtBu, THF) Start->Wittig Interm Intermediate: 3-Bromo-2-methoxystyrene Wittig->Interm  Yield: 85-90%   Hydroboration Hydroboration (BH3·DMS, THF) Interm->Hydroboration Oxidation Oxidation (NaOH, H2O2) Hydroboration->Oxidation  T < 25°C   Workup Extraction & Peroxide Quench Oxidation->Workup Final Final Product: This compound Workup->Final  Yield: 75-80%  

Figure 2: Process flow diagram for the Hydroboration-Oxidation route.

Key Analytical Data
ParameterSpecificationNotes
Appearance Clear, colorless to pale yellow oilViscous liquid
¹H NMR (CDCl₃) δ 7.45 (dd, 1H), 7.15 (dd, 1H), 6.95 (t, 1H)Aromatic protons
δ 3.85 (s, 3H)Methoxy group (-OCH₃)
δ 3.82 (t, 2H), 2.95 (t, 2H)Ethanol chain (-CH₂CH₂OH)
MS (ESI) [M+Na]⁺ = 253/255Characteristic Br isotope pattern (1:[1][3][6]1)

Critical Process Parameters (CPPs)

  • Moisture Control (Step 1 & 2): Both the Wittig ylide and Borane reagents are water-sensitive. Reactors must be dried and purged with Nitrogen/Argon.

  • Exotherm Management (Step 2): The addition of H₂O₂ to the organoborane is the most hazardous step. It must be strictly temperature-controlled (<25 °C) to prevent runaway decomposition.

  • Peroxide Quench: Ensure all residual peroxides are quenched with Sodium Thiosulfate (KI starch paper test) before concentrating the organic solvent to prevent explosion hazards.

References

  • Wittig Reaction on Hindered Aldehydes: Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927.[1] Link[1]

  • Hydroboration of Styrenes: Brown, H. C., & Zweifel, G. (1961).[1] "Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins." Journal of the American Chemical Society, 83(12), 2544–2551.[1] Link[1]

  • Safety in Hydroboration Oxidation: "Borane-Dimethyl Sulfide Complex." Encyclopedia of Reagents for Organic Synthesis. Link

  • Related Scaffold Synthesis (Encorafenib): "Synthesis of Encorafenib." New Drug Approvals. Link (Referenced for context on similar brominated intermediates).

Sources

Troubleshooting & Optimization

Removing regioisomers during the purification of 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Center From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification and Regioisomer Control for 2-(3-Bromo-2-methoxyphenyl)ethanol

Executive Summary

The synthesis of This compound (CAS: 952103-45-6 for S-isomer analogues) presents a classic challenge in aromatic substitution chemistry: controlling regioselectivity. The presence of the 5-bromo regioisomer (para to the methoxy group) is the most critical quality attribute to monitor.[1] This impurity arises from the competing directing effects of the methoxy group (strong ortho/para director) and the ethyl alcohol chain during direct bromination.[1]

This guide provides a validated troubleshooting framework for removing these isomers, focusing on chromatographic resolution and preventative synthesis strategies via Directed Ortho Metalation (DoM).

Part 1: Troubleshooting & FAQs

Q1: I have a mixture of the 3-bromo target and the 5-bromo impurity (ratio 85:15). Standard flash chromatography isn't separating them. What should I do?

A: The polarity difference between the 3-bromo (ortho) and 5-bromo (para) isomers is minimal, often resulting in co-elution on standard silica.

  • The Fix (High-Performance Flash Chromatography - HPFC): You must exploit the "Ortho Effect." The 3-bromo substituent creates steric crowding around the methoxy group, slightly altering its solvation shell compared to the exposed methoxy in the 5-bromo isomer.[1]

  • Protocol Modification:

    • Stationary Phase: Switch from standard Silica (40-63 µm) to Spherical High-Performance Silica (15-25 µm) to increase theoretical plates.

    • Mobile Phase: Use a Toluene:Ethyl Acetate gradient instead of Hexane:Ethyl Acetate. Toluene interacts via

      
      -
      
      
      
      stacking and is more sensitive to the electronic differences between the isomers.
    • Gradient: Run a shallow gradient (e.g., 0% to 20% EtOAc in Toluene over 20 CV). The 3-bromo isomer typically elutes first due to steric shielding reducing its effective polarity.

Q2: My product is an oil and I cannot recrystallize it to remove the isomer. Is there a chemical workaround?

A: Yes. If chromatographic separation is failing, use Derivatization-Based Purification .[1]

  • The Logic: The 3-bromo steric bulk hinders the reaction of the adjacent methoxy or the ethanol chain slightly more than the 5-bromo isomer, but a better approach is modifying the physical properties drastically.[1]

  • Protocol:

    • Convert the alcohol mixture to a crystalline ester, such as a 3,5-dinitrobenzoate or p-nitrobenzoate .[1]

    • These esters are typically crystalline solids. The 5-bromo ester (para-substituted core) often packs better and has a higher melting point, allowing it to be crystallized out (or the 3-bromo target crystallized, depending on the lattice).[1]

    • Once pure, hydrolyze the ester (LiOH/THF/H2O) to recover the pure alcohol.[1]

Q3: How do I definitively confirm I have the 3-bromo isomer and not the 5-bromo isomer using NMR?

A: You must look at the aromatic region splitting patterns (coupling constants).

  • 3-Bromo (Target): You have a 1,2,3-substituted benzene ring.[1]

    • Look for a Triplet (or dd appearing as t) for the proton at position 5 (

      
       Hz).
      
    • Two Doublets for protons at 4 and 6.

  • 5-Bromo (Impurity): You have a 1,2,5-substituted benzene ring.[1]

    • Look for a Meta-coupled doublet (

      
       Hz) for the proton at position 6 (ortho to alkyl, meta to Br).
      
    • A Doublet of Doublets (dd) for proton 4.

    • A Doublet for proton 3.

    • Key Indicator: The absence of a triplet in the aromatic region flags the 5-bromo impurity.

Q4: Why is this impurity forming? I followed a standard bromination protocol.

A: Direct bromination (e.g., NBS or


) is dominated by the methoxy group's electronic donation.[1] The para position (5-position) is electronically favored and sterically less hindered than the ortho position (3-position).
  • Strategic Shift: To eliminate the 5-bromo impurity entirely, you should stop using electrophilic bromination and switch to Directed Ortho Metalation (DoM) . The methoxy group is an excellent Directed Metalation Group (DMG) that will guide lithiation exclusively to the 3-position (ortho), preventing 5-bromo formation.

Part 2: Experimental Protocols

Protocol A: High-Resolution Flash Chromatography (Purification)

Use this if you already have the mixture and need to salvage the batch.

Materials:

  • Crude oil (this compound mixture).

  • Column: 40g Spherical Silica (20-30 µm).

  • Solvents: Toluene (HPLC grade), Ethyl Acetate.[1]

Steps:

  • Sample Loading: Dissolve the crude oil in a minimum volume of Toluene. Avoid DCM for loading if possible, as it broadens bands in this solvent system.[1]

  • Equilibration: Equilibrate the column with 100% Toluene for 3 Column Volumes (CV).

  • Elution Gradient:

    • 0-5 min: Isocratic 100% Toluene.

    • 5-25 min: Linear gradient 0%

      
       10% Ethyl Acetate.
      
    • 25-40 min: Isocratic 10% Ethyl Acetate.

  • Fraction Collection: Collect small fractions (approx. 1/3 of peak width).

  • Analysis: Check fractions by TLC (run in 30% EtOAc/Hexane). The 3-bromo target (less polar) will be the top spot; the 5-bromo impurity will be the bottom spot (tailing).

Protocol B: Regioselective Synthesis via DoM (Prevention)

Use this for future batches to guarantee regioisomeric purity.

Mechanism: 2-Methoxyphenethyl alcohol


 Protected Alcohol 

Lithiation (directed by OMe)

Bromination.

Steps:

  • Protection: Protect the alcohol of 2-methoxyphenethanol as a THP ether or TBDMS ether to prevent proton quenching.

    • Reagents: DHP, p-TsOH (cat.), DCM.[1]

  • Lithiation:

    • Dissolve protected intermediate in anhydrous THF under Argon.

    • Cool to -78°C .

    • Add n-Butyllithium (1.1 eq) dropwise.[2] The OMe group coordinates the Li, directing deprotonation specifically to the 3-position.[1]

    • Stir for 1 hour at -78°C.

  • Bromination:

    • Add a solution of CBr4 or 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) in THF.[1]

    • Allow to warm to room temperature.[3]

  • Deprotection:

    • Treat with dilute HCl/MeOH or TBAF (if silyl protected) to release the alcohol.

  • Result: >98% regioselectivity for the 3-bromo isomer.

Part 3: Visualization & Logic

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the appropriate purification method based on impurity levels and physical state.

PurificationStrategy Start Crude Mixture Analysis (NMR/HPLC) ImpurityCheck Is 5-Bromo Isomer > 5%? Start->ImpurityCheck StateCheck Physical State? ImpurityCheck->StateCheck Yes (>5%) Final Pure this compound (>98% Purity) ImpurityCheck->Final No (<5%) Flash High-Res Flash Chromatography (Toluene/EtOAc Gradient) StateCheck->Flash Oil / Low Impurity Load Deriv Derivatization Strategy (Form p-Nitrobenzoate Ester) StateCheck->Deriv Solid / High Impurity Load Flash->Final Cryst Recrystallization (Ester Intermediate) Deriv->Cryst Hydrolysis Hydrolysis to Pure Alcohol Cryst->Hydrolysis Hydrolysis->Final

[1]

Figure 2: Mechanistic Pathway (Direct Bromination vs. DoM)

Caption: Comparison of non-selective electrophilic bromination versus the highly selective Directed Ortho Metalation route.

SynthesisPathways Start 2-Methoxyphenethyl Alcohol DirectBr Direct Bromination (NBS/Br2) Start->DirectBr Path A (Avoid) Protect Protection (PG-Cl) Start->Protect Path B (Recommended) Mix Mixture: 5-Bromo (Major) + 3-Bromo (Minor) DirectBr->Mix Lithiation Directed Lithiation (n-BuLi, -78°C) Protect->Lithiation OMe Directing Group Quench Electrophile Quench (CBr4) Lithiation->Quench Deprotect Deprotection Quench->Deprotect Target Target: 3-Bromo Isomer (>98%) Deprotect->Target

Part 4: References

  • Snieckus, V. (1990).[1] Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon Press. (General reference for DoM selectivity mechanics).

  • PubChem . Compound Summary: (1R)-2-bromo-1-(3-methoxyphenyl)ethanol. [Link][4]

Sources

Troubleshooting low reactivity of the bromine position in 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Bromo-2-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but often stubborn building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the bromine atom in this compound so unreactive in my cross-coupling reaction?

The reduced reactivity of the C-Br bond in this substrate is a direct consequence of its molecular architecture. Two primary factors are at play:

  • Steric Hindrance: The methoxy group (-OCH₃) is positioned ortho to the bromine atom. This proximity creates significant steric bulk around the reaction center, physically impeding the approach of a palladium catalyst. For the crucial first step of many cross-coupling cycles—oxidative addition—the catalyst must insert itself into the carbon-bromine bond. The bulky methoxy group makes this approach energetically unfavorable.[1]

  • Electronic Effects: The methoxy group is a strong electron-donating group (EDG) through resonance. It increases the electron density of the aromatic ring, which in turn strengthens the C-Br bond. Palladium(0) catalysts, which are electron-rich themselves, are more reactive towards electron-poor aryl halides.[2][3][4] The increased electron density on the ring of this compound makes it less electrophilic and thus less prone to oxidative addition.[3]

Q2: Which cross-coupling reactions are most affected by this low reactivity?

The challenges associated with this substrate are most prominent in palladium-catalyzed reactions that are sensitive to steric and electronic effects. These commonly include:

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Amination

  • Sonogashira Coupling

  • Heck Reaction

Success in these reactions requires careful optimization of the catalyst system, base, and solvent to overcome the inherent inertness of the substrate.

Q3: Could the hydroxyl group on the ethanol side chain be interfering with my reaction?

Yes, the hydroxyl (-OH) group can play a role, though its effect can be complex. On one hand, it could act as a coordinating group to the palladium center, which might lead to catalyst inhibition or the formation of undesired side products. On the other hand, it could potentially participate in a directed ortho-metalation (DoM) strategy if a suitable directing group is employed, though this is less common for cross-coupling. In most cases, if you suspect interference, it is advisable to protect the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or another robust protecting group prior to the coupling reaction.

Troubleshooting Guides by Reaction Type

This section provides detailed strategies to overcome the low reactivity of this compound in three common, yet challenging, cross-coupling reactions.

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its application to sterically hindered and electron-rich substrates like ours requires a modern, well-chosen catalytic system.[5][6]

Common Problem: Low to zero conversion, significant starting material recovery, or formation of homocoupled (biaryl) side products. Protodeboronation of the boronic acid partner is also a common side reaction.[7][8][9][10]

Core Issue: The oxidative addition step is often the rate-limiting step in the catalytic cycle.[11] A standard catalyst like Pd(PPh₃)₄ is often insufficient.

To drive the reaction to completion, a combination of a highly active catalyst, a suitable base, and appropriate thermal conditions is necessary.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Suzuki-Miyaura Troubleshooting Workflow.

The key to success lies in using specialized phosphine ligands that are both sterically bulky and electron-rich. These features help promote the difficult oxidative addition step.[3][12]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, OR a pre-formed precatalyst.Precatalysts (e.g., XPhos Pd G3) are often superior as they ensure the correct ligand:metal ratio and lead to more efficient formation of the active Pd(0) species, avoiding side reactions.[13][14][15]
Ligand SPhos , XPhos , or RuPhos These Buchwald-type biarylmonophosphine ligands are designed for challenging substrates. Their bulk facilitates reductive elimination, and their electron-donating nature accelerates oxidative addition.[16][17]
Base K₃PO₄ or Cs₂CO₃Stronger, non-coordinating bases are often required to facilitate the transmetalation step without degrading the catalyst or substrates.[5][11]
Solvent Toluene, 1,4-Dioxane, or CPME (with 10-20% water)High-boiling point aprotic solvents allow for the necessary reaction temperatures. A small amount of water is often beneficial for the transmetalation step.[18][19]
Temperature 80–110 °CElevated temperatures are typically required to overcome the high activation energy of the oxidative addition step.
  • Preparation: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2–1.5 equiv.), K₃PO₄ (2.0–3.0 equiv.), and this compound (1.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Add these to the Schlenk flask. Alternatively, add the corresponding precatalyst (e.g., SPhos Pd G2, 2 mol%).[14]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., Toluene/H₂O 5:1) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12–24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

dot graph Suzuki_Cycle { rankdir=LR; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853", penwidth=2];

} caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[20][21] For hindered substrates, this reaction is highly dependent on the ligand and base combination.[22][23]

Common Problem: No reaction or formation of hydrodehalogenated arene (where the bromine is replaced by hydrogen).

Core Issue: Similar to the Suzuki coupling, oxidative addition is difficult. Furthermore, the subsequent reductive elimination to form the C-N bond can also be challenging.

Success requires a catalytic system that can navigate both the oxidative addition and reductive elimination steps efficiently.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a dedicated precatalyst like BrettPhos Pd G3.Precatalysts are highly recommended for C-N couplings to ensure the formation of a monoligated, highly active Pd(0) species.[13][24]
Ligand BrettPhos or RuPhos These ligands are extremely bulky and electron-rich, specifically designed to facilitate both oxidative addition of hindered aryl halides and the difficult C-N reductive elimination step.[22]
Base NaOt-Bu, KOt-Bu, or LHMDSStrong, non-nucleophilic bases are essential for deprotonating the amine coupling partner to form the active amide nucleophile.[25]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are crucial as protic solvents can interfere with the strong base.
Temperature 80–110 °CThermal energy is required to promote the key steps of the catalytic cycle.
  • Preparation: In a glovebox, add NaOt-Bu (1.4 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat the mixture to 110 °C for 12–24 hours. Monitor progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify via column chromatography.

Troubleshooting Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes.[26] With challenging substrates, common issues include low yield and significant homocoupling of the alkyne (Glaser coupling).[27][28]

Common Problem: Low yield of the desired coupled product and a large amount of alkyne dimer.

Core Issue: Slow oxidative addition of the aryl bromide to Pd(0) allows the copper-catalyzed alkyne homocoupling pathway to dominate.

The strategy is to accelerate the palladium catalytic cycle to outcompete the undesired Glaser coupling. Often, moving to "copper-free" conditions is the most effective solution.[29][30]

ComponentRecommendationRationale
Conditions Copper-Free Eliminating the copper co-catalyst shuts down the primary pathway for Glaser homocoupling.[27][29] This requires a more active palladium catalyst to facilitate the direct reaction with the alkyne.
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Standard palladium sources are often sufficient when paired with an appropriate ligand.
Ligand cBRIDP or other bulky, electron-rich phosphines.A highly active ligand is needed to promote the sluggish oxidative addition and subsequent steps in the absence of copper.
Base A strong amine base like diisopropylethylamine (DIPEA) or DBU.The base is critical for deprotonating the terminal alkyne.
Solvent Toluene, DMF, or THFAprotic solvents are standard for this transformation.
Temperature 60–100 °CModerate to high temperatures are generally required.
  • Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(OAc)₂ (2-4 mol%), and the phosphine ligand (e.g., cBRIDP, 4-8 mol%).

  • Solvent & Base: Evacuate and backfill the flask with inert gas. Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine base (e.g., DIPEA, 3.0 equiv.).

  • Reaction: Heat the mixture to 80 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude material by column chromatography.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. ACS Publications. (n.d.). Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. Retrieved from [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. Retrieved from [Link]

  • Do, H.-Q., & Daugulis, O. (2011). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 133(34), 13577–13586. Retrieved from [Link]

  • Oxidative Addition of Polar Reagents. (2022, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025, November 17). Journal of the American Chemical Society. Retrieved from [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. (n.d.). Retrieved from [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation | Request PDF. (2026, January 25). ResearchGate. Retrieved from [Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). (2024, February 14). Nature Chemistry. Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Retrieved from [Link]

  • Oxidative Addition. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidative Addition. (n.d.). Retrieved from [Link]

  • Bruno, N. C. (2012). Novel palladium precatalysts and their application in cross-coupling reactions and copper-catalyzed enantioselective ring formation. DSpace@MIT. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Riddell, N. D., & Minteer, S. D. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 10178–10184. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Li, G., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3321-3323. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2024, January 10). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • So, C. M., & Zhou, Z. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14335–14343. Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-reaction.com. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018, October 10). ACS Omega. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). International Journal of Molecular Sciences. Retrieved from [Link]

  • Sonogashira coupling. (2024, February 12). In Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Molecules. Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. (2020, September 15). Accounts of Chemical Research. Retrieved from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved from [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014, September 16). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Crystallization Optimization for 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-B-2-M-ETH-CRYST Status: Active Support Assigned Specialist: Senior Application Scientist, Process Development[1][2]

Executive Summary

Welcome to the technical support hub for 2-(3-Bromo-2-methoxyphenyl)ethanol (CAS: 100306-27-2).[1][2] This intermediate presents specific challenges due to the ortho-methoxy/bromo substitution pattern , which creates steric strain and disrupts planar packing, often leading to low melting points and a high tendency for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2]

This guide moves beyond generic advice, treating your material as a "difficult-to-crystallize" lipophilic alcohol.[1][2] The protocols below are designed to bypass the metastable oil phase and access the stable crystalline lattice.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Question: "I cool my reaction mixture, and instead of crystals, I get a milky emulsion that settles into a sticky oil at the bottom. How do I fix this?"

Technical Diagnosis: You are encountering the Metastable Zone Width (MSZW) limit .[2] For this molecule, the temperature at which the oil phase separates (


) is higher than the temperature at which the crystal nucleates (

). When you cool, the system hits the liquid-liquid boundary before it hits the crystal nucleation boundary.

The Fix: The "Cloud Point" Seeding Protocol

Do not crash cool. You must seed before the oil forms.

StepActionScientific Rationale
1 Determine

Heat your mixture until clear. Cool slowly (0.5°C/min) and note the exact temperature the solution turns hazy (

).
2 Reheat Heat the solution back to

to ensure a single liquid phase.
3 Seed Loading Add 0.5 - 1.0 wt% of pure seed crystals.[1][2] If you lack seeds, see Module 4.
4 Isothermal Age Hold temperature at

for 2 hours.
5 Controlled Cool Cool at a rate of 0.1°C/min .

Why this works: The seeds provide a template for the solute to deposit onto (heterogeneous nucleation), bypassing the energy barrier required to form a new phase from the oil droplets.

Module 2: Solvent System Selection

User Question: "Which solvents work best? Methanol dissolves it too well, and Hexane crashes it out as gum."

Technical Recommendation: this compound is an amphiphilic molecule (lipophilic aryl bromide + hydrophilic alcohol).[1][2] You need a solvent system that balances these competing polarities.

Recommended Solvent Screens:

Solvent SystemRatio (v/v)Outcome TargetNotes
Toluene / Heptane 1:3 to 1:5High Yield Gold Standard.[1][2] Toluene interacts with the aromatic ring (pi-stacking), while Heptane forces precipitation.[2]
IPA / Water 4:1High Purity Good for rejecting inorganic salts.[2] Risk:[1][2][3][4] High risk of oiling out if water is added too fast.
TBME / Pentane 1:4Low Temp Use if the melting point is <40°C. Allows crystallization at -20°C without freezing the solvent.[2]
Ethyl Acetate / Cyclohexane 1:3General Good alternative if Toluene is restricted.[2]

Module 3: Decision Tree & Workflow Visualization

The following diagram illustrates the critical decision pathways when handling the crude oil of this compound.

CrystallizationWorkflow Start Crude this compound SolventCheck Dissolve in Toluene (3 vol) Heat to 50°C Start->SolventCheck CheckSolubility Is solution clear? SolventCheck->CheckSolubility CheckSolubility->SolventCheck No (Add more Toluene) AddAntisolvent Slowly add Heptane (1 vol) at 50°C CheckSolubility->AddAntisolvent Yes Cooling Cool to 25°C (0.5°C/min) AddAntisolvent->Cooling Observation Observe Phase Change Cooling->Observation OilingOut Milky Emulsion / Oil Drops (LLPS) Observation->OilingOut Oils Crystals White Precipitate (Nucleation) Observation->Crystals Solids RemedyOil 1. Reheat to Clear Point 2. Add Seed Crystals (1%) 3. Age 1 hr 4. Cool Very Slowly (0.1°C/min) OilingOut->RemedyOil Filter Filtration & Wash (Cold Heptane) Crystals->Filter RemedyOil->Crystals Success

Figure 1: Decision matrix for handling phase separation (Oiling Out) during the purification of phenylethanol derivatives.

Module 4: Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Crystallization of this compound

Objective: Isolate >98% pure solid from crude reaction mixture.

Materials:

  • Crude substrate (assume 10g)

  • Solvent: Toluene (Reagent Grade)[1][2]

  • Anti-solvent: n-Heptane[1][2]

  • Equipment: Jacketed reactor or round-bottom flask with overhead stirring (magnetic stirring can cause grinding/emulsions).[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10g of crude oil into the flask.

    • Add 30 mL (3 volumes) of Toluene.

    • Heat to 45-50°C . Ensure complete dissolution. If insolubles remain (inorganic salts), filter hot through a sintered glass funnel.[2]

  • The "Cloud Point" Approach:

    • While maintaining 45°C, add 10 mL (1 volume) of Heptane dropwise.

    • Critical Check: The solution should remain clear. If it clouds, you are too cold or have too much heptane. Reheat if necessary.

  • Seeding (The Nucleation Trigger):

    • Add 50-100 mg of pure seed crystals.

    • Note: If you have absolutely no solid seeds, scratch the glass wall with a glass rod at the liquid interface or withdraw 1 mL of solution, freeze it in dry ice to force precipitation, and use that as seed.

  • Crystallization:

    • Stir at 45°C for 30 minutes. The solution should turn slightly opaque as crystals grow on the seeds.

    • Begin ramp cooling: 45°C

      
       20°C  over 2 hours  (approx 0.2°C/min).
      
    • Once at 20°C, add the remaining 50 mL (5 volumes) of Heptane slowly over 1 hour.

  • Isolation:

    • Cool to 0-5°C and hold for 1 hour to maximize yield.

    • Filter using a Buchner funnel.

    • Wash the cake with cold Heptane (2 x 10 mL) .

    • Dry under vacuum at 30°C (Caution: Melting point may be low; do not overheat).[2]

Module 5: FAQ - Specific Impurities

Q: I see a persistent impurity at RRT 0.95 in HPLC. It co-crystallizes.[5] What is it? A: This is likely the regioisomer (e.g., 4-bromo-2-methoxyphenyl ethanol) formed during the bromination step.[1][2]

  • Fix: Crystallization relies on shape packing.[2] Isomers often have different shapes. Switch from Toluene (aromatic stacking) to IPA/Water . The change in solvation environment often discriminates better between isomers than non-polar solvents.

Q: My solid melts at 28°C. Is this normal? A: Yes. Phenylethanol derivatives with ortho-substituents often have depressed melting points due to the inability of the ring to pack flat (steric clash between the methoxy group and the ethanol chain).

  • Storage: Store this compound in a refrigerator (2-8°C).[1][2] At room temperature, it may fuse into a solid block or melt.

References

  • PubChem. this compound (CID 25324196).[1][2] National Library of Medicine. [Link][1][2]

  • Beckmann, W. Seeding the Crystallization of Pharmaceuticals. Organic Process Research & Development, 2000, 4(5), 372–383. (Standard protocol for seeding oil-prone systems). [Link]

  • Deneau, E., et al. Practical Guide to the Optimization of Crystallization Processes. Organic Process Research & Development, 2008. (Methodology for MSZW determination). [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper.[2] [Link][1][2]

Sources

Technical Support Center: Troubleshooting Solubility of 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(3-Bromo-2-methoxyphenyl)ethanol is a highly lipophilic small molecule that frequently presents solubility challenges in standard aqueous biological buffers (e.g., PBS, HEPES, Tris). This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable, reproducible solubilization for your in vitro and in vivo assays.

Section 1: Chemical Profiling & Baseline FAQs

Q1: Why is this compound so difficult to dissolve in standard aqueous buffers? A1: The poor aqueous solubility of this compound is driven by its high lipophilicity. The molecule features a bulky, hydrophobic bromophenyl ring and a methoxy group, which heavily outweigh the limited hydrogen-bonding capacity of its single terminal ethanol (hydroxyethyl) group. In aqueous environments, water molecules cannot form sufficient hydrogen bonds to overcome the strong hydrophobic interactions between the compound molecules, leading to rapid aggregation and precipitation.

Q2: Can I simply adjust the pH of my buffer to force it into solution? A2: No. Unlike many pharmaceutical compounds that contain ionizable amines or carboxylic acids, this compound lacks any functional groups that are ionizable within the physiological or standard experimental pH range (pH 2–10). The aliphatic hydroxyl group is extremely weakly acidic (pKa > 15) and will not deprotonate in standard buffers. Therefore, pH adjustment is an ineffective strategy and will only risk altering your assay conditions without improving solubility.

Section 2: Formulation Strategies & Troubleshooting

Q3: What is the recommended first-line approach for standard in vitro biochemical assays? A3: The most efficient approach is the Solvent-Shift Method [1]. This involves preparing a highly concentrated master stock in a water-miscible organic solvent—typically 100% Dimethyl Sulfoxide (DMSO)—and subsequently diluting it directly into your aqueous buffer. DMSO disrupts the hydrophobic interactions of the compound, and when shifted into the aqueous phase at a low final DMSO concentration (typically ≤1-5%), the compound can temporarily remain in a metastable supersaturated state.

Q4: My compound precipitates (crashes out) immediately upon dilution from DMSO into PBS. How do I prevent this? A4: Immediate precipitation indicates that the localized concentration of the compound exceeded its metastable limit during the solvent shift. To troubleshoot this:

  • Alter the addition rate: Add the DMSO stock dropwise while the aqueous buffer is under vigorous vortexing. This prevents localized high-concentration microenvironments.

  • Pre-warm the buffer: Warming the PBS to 37°C prior to addition increases the kinetic energy of the system, thermodynamically favoring dissolution.

  • Introduce a surfactant: If your assay permits, pre-mix the DMSO stock with 0.1% Tween-20 or Triton X-100 before adding it to the buffer. The surfactant micelles will immediately sequester the hydrophobic bromophenyl ring upon aqueous contact.

Q5: My downstream cell-based or in vivo assay is highly sensitive to DMSO and surfactants. What is the best alternative? A5: For sensitive applications, Cyclodextrin Complexation is the gold standard [2]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 3-bromo-2-methoxyphenyl moiety of your compound will spontaneously partition into this hydrophobic cavity, forming a non-covalent "inclusion complex." This effectively shields the hydrophobic regions from water, dramatically increasing apparent aqueous solubility without the use of toxic organic co-solvents.

Section 3: Step-by-Step Methodologies
Protocol A: The Solvent-Shift Method (DMSO to Aqueous)

Causality Note: This protocol maximizes the kinetic stability of the supersaturated state by minimizing localized concentration spikes.

  • Stock Preparation: Weigh the required mass of this compound and dissolve it in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex until completely clear.

  • Buffer Preparation: Ensure your target aqueous buffer (e.g., 1X PBS) is at room temperature or pre-warmed to 37°C. Place the buffer tube on a vortex mixer set to medium-high speed.

  • Solvent Shift: While the buffer is actively vortexing, use a micropipette to add the DMSO stock dropwise directly into the center of the liquid vortex (avoiding the tube walls).

  • Verification: Keep the final DMSO concentration below 2% (v/v). Inspect visually or via spectrophotometry (OD600) to confirm the absence of colloidal scattering (precipitation).

Protocol B: Preparation of HP-β-CD Inclusion Complexes (Co-solvency Method)

Causality Note: The transient use of ethanol acts as a molecular "lubricant," helping the lipophilic compound enter the cyclodextrin cavity before the solvent is removed.

  • Carrier Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer or pure LC-MS grade water. Stir until completely transparent.

  • Compound Solubilization: Dissolve this compound in a minimal volume of absolute ethanol (just enough to achieve full dissolution).

  • Complexation: Slowly add the ethanol-compound solution dropwise into the stirring HP-β-CD aqueous solution. Maintain continuous magnetic stirring at 30°C for 4 to 6 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Evaporation: Remove the ethanol co-solvent by placing the open vessel in a vacuum centrifuge (SpeedVac) or under a gentle stream of nitrogen gas.

  • Final Filtration: Pass the resulting aqueous solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated compound. The filtrate now contains the fully solubilized inclusion complex.

Section 4: Quantitative Data Summary

Table 1: Comparison of Solubilization Strategies for this compound

Solubilization StrategyTypical Max Aqueous Conc.Assay BiocompatibilityKinetic StabilityBest Use Case
Standard Buffer (No Additives) < 0.1 mMHighN/A (Insoluble)Baseline reference only
DMSO Solvent-Shift (2% v/v) 1 - 5 mMModerate (Cell-dependent)Low (Hours)Fast in vitro biochemical assays
Surfactant (0.1% Tween-20) 5 - 10 mMLow (Lyses cells)Moderate (Days)Cell-free enzymatic assays
HP-β-CD Complexation (20% w/v) > 20 mMVery High (In vivo safe)High (Months)In vivo dosing, sensitive cell lines
Section 5: Solubilization Decision Workflow

Below is a logical workflow to help you select the optimal solubilization strategy based on your specific experimental constraints.

SolubilizationWorkflow Start Start: this compound Solubilization CheckDMSO Can your assay tolerate 1-5% DMSO? Start->CheckDMSO MethodDMSO Method A: DMSO Solvent-Shift (Fastest for in vitro) CheckDMSO->MethodDMSO Yes CheckInVivo Is this for an in vivo or cell-sensitive assay? CheckDMSO->CheckInVivo No MethodCD Method B: HP-β-CD Complexation (Best for in vivo/sensitive cells) CheckInVivo->MethodCD Yes (In vivo) MethodSurf Method C: Surfactant Addition (e.g., 0.1% Tween-20) CheckInVivo->MethodSurf No (Biochemical)

Decision tree for selecting the optimal solubilization strategy based on assay tolerance.

References
  • Yamashita T, Ozaki S, Kushida I. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Research Journal of Pharmacy and Technology.
  • Wang Y, et al. Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug. Drug Delivery.

Minimizing O-demethylation byproducts when handling 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing O-demethylation byproducts during processing and synthesis

Ticket ID: CHEMSUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

You are encountering O-demethylation byproducts (formation of the corresponding phenol) when handling 2-(3-Bromo-2-methoxyphenyl)ethanol .

This molecule presents a specific "stability paradox." While the methyl ether (anisole) moiety is generally robust, the ortho-positioning of the ethanol side chain and the bromine atom creates a unique electronic and steric environment. The oxygen atom of the methoxy group is electron-rich, making it a "Lewis base" magnet.

The Root Cause: O-demethylation is almost exclusively driven by acidic conditions (Brønsted or Lewis acids) combined with a nucleophile. If you are seeing phenol byproducts, your system contains an inadvertent acid source or you are using reagents that attack the oxygen lone pair.

The Failure Mode: Mechanism of Action

To solve the problem, we must visualize exactly how the bond breaks. The diagram below illustrates the specific pathway you must avoid.

Diagram 1: Acid-Catalyzed Ether Cleavage (The Danger Zone)

DemethylationMechanism Figure 1: Mechanism of unwanted O-demethylation. Protonation of the ether oxygen facilitates nucleophilic attack. Substrate This compound (Intact Ether) Protonation Oxonium Intermediate (Activated Ether) Substrate->Protonation Protonation of O-Me Acid Acid Source (H+ or Lewis Acid) Acid->Protonation Transition SN2 Transition State Protonation->Transition Activation Energy Lowered Nucleophile Nucleophile Attack (Br-, I-, Cl-) Nucleophile->Transition Attacks Methyl Group Product Phenol Byproduct (O-Demethylated) Transition->Product Ether Bond Cleavage MethylHalide Methyl Halide (Leaving Group) Transition->MethylHalide

Troubleshooting Guide & FAQs

This section addresses specific scenarios where users commonly generate the byproduct unintentionally.

Module A: Reagent Selection & Synthesis

Q: I am trying to convert the alcohol to a bromide using HBr, but I see significant phenol formation. Why? A: Hydrobromic acid (HBr) is a classic demethylating agent. The proton (H+) activates the ether oxygen, and the bromide ion (Br-) is an excellent nucleophile that attacks the methyl group (see Figure 1).

  • Correction: Do not use mineral acids (HBr, HI).

  • Alternative: Use the Appel Reaction (CBr₄ + PPh₃) or convert the alcohol to a mesylate/tosylate first, then displace with a halide salt (e.g., LiBr) in a buffered solvent.

Q: Can I use Lewis Acids (e.g., AlCl₃, BBr₃) for downstream Friedel-Crafts reactions? A: No. Boron tribromide (BBr₃) is the "gold standard" reagent specifically designed to remove methyl groups. Aluminum trichloride (AlCl₃) will also cause partial cleavage.

  • Correction: If Lewis acids are required for subsequent steps, you must switch to milder catalysts (e.g., ZnCl₂ or lanthanide triflates) or perform the coupling before introducing the sensitive methoxy group if possible.

Module B: Storage & Solvent Handling

Q: My compound degrades in Chloroform (CDCl₃) or Dichloromethane (DCM) during storage. Is it light sensitive? A: It is likely acidity , not light. Chlorinated solvents can decompose over time to release traces of Hydrochloric Acid (HCl) and Phosgene, especially if not stabilized with amylene.

  • Test: Check the pH of your solvent.[1]

  • Correction: Filter your solvent through basic alumina before dissolving your compound, or store the compound in ethyl acetate/hexanes with a trace of triethylamine (0.1%) to scavenge acid.

Strategic Decision Matrix

Use this workflow to select the correct reagents for modifying the ethanol side chain without touching the methoxy group.

Diagram 2: Safe Reagent Selection Workflow

ReagentSelection Figure 2: Decision matrix for activating the ethanol chain while preserving the methoxy ether. Start Goal: Activate Alcohol Group (-OH to -LG) Q_Acid Does reagent generate strong acid (HBr/HI)? Start->Q_Acid Q_Lewis Is reagent a strong Lewis Acid (BBr3/AlCl3)? Q_Acid->Q_Lewis No Unsafe HIGH RISK: Demethylation Likely Q_Acid->Unsafe Yes (e.g. HBr) Q_Lewis->Unsafe Yes Safe_1 Safe Path 1: Appel Reaction (PPh3 + CBr4) Q_Lewis->Safe_1 No (Halogenation) Safe_2 Safe Path 2: Sulfonylation (MsCl/TsCl + Base) Q_Lewis->Safe_2 No (Activation) Safe_3 Safe Path 3: Mitsunobu Reaction Q_Lewis->Safe_3 No (Inversion)

Validated Protocol: Safe Alcohol Activation

To demonstrate a "self-validating system," we recommend the Mesylation Protocol . This method is superior because it uses a base (Triethylamine) which actively prevents the acidic environment required for demethylation.

Protocol: Conversion to Mesylate (Leaving Group)

Target: Convert this compound to the corresponding mesylate without ether cleavage.

Reagents:

  • Substrate: 1.0 equiv

  • Methanesulfonyl chloride (MsCl): 1.2 equiv

  • Triethylamine (TEA): 1.5 equiv (Acts as acid scavenger)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Dissolve substrate and TEA in DCM under Nitrogen atmosphere. Cool to 0°C.

    • Why: Cooling controls the exotherm; Nitrogen prevents moisture (which generates acid).

  • Addition: Add MsCl dropwise.

    • Checkpoint: The reaction generates HCl, but the TEA immediately neutralizes it to form TEA·HCl (white precipitate). If you do not see precipitate, check your reagents.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.

    • Validation: The methoxy ether is stable to base. No phenol spot should appear.

  • Workup: Wash with saturated NaHCO₃ (Sodium Bicarbonate).

    • Critical: Do NOT wash with 1M HCl. Use NaHCO₃ to ensure the organic layer remains slightly basic/neutral.

Data Summary: Stability Profile

ConditionReagent ExampleStability of Methoxy GroupRisk Level
Strong Protio-Acid 48% HBr, HI, conc. H₂SO₄Unstable (Cleavage to Phenol)🔴 High
Strong Lewis Acid BBr₃, AlCl₃, BCl₃Unstable (Rapid Cleavage)🔴 High
Weak Acid Acetic Acid, dilute HCl (<1M)Metastable (Temp dependent)🟡 Moderate
Base / Nucleophile NaOH, K₂CO₃, NaH, AminesStable 🟢 Low
Oxidizing Agents KMnO₄, H₂O₂Stable (Ring oxidation possible)🟢 Low
Reducing Agents NaBH₄, LiAlH₄Stable 🟢 Low

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Chapter on Protection for the Hydroxyl Group: Methyl Ethers).

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Ether Cleavage by HBr/BBr3).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 58168541, 2-(3-Bromo-2-methylphenyl)ethanol. (Note: Structural analog used for stability benchmarking).

Sources

Technical Support Center: Purification of 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(3-Bromo-2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are looking for robust, field-proven methods and troubleshooting advice for isolating this compound using column chromatography. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Foundational Knowledge - Understanding Your Separation

Before embarking on any purification, a thorough understanding of the target molecule and potential contaminants is paramount. This section addresses the fundamental questions that inform a successful separation strategy.

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: The structure of this compound dictates its behavior on a chromatography column. It possesses several key features:

  • Aromatic Ring: Provides a non-polar, hydrophobic core.

  • Ethanol Group (-CH₂CH₂OH): The terminal hydroxyl group is a strong hydrogen bond donor and acceptor, making it a primary site for polar interactions. This is the most significant contributor to the molecule's polarity.

  • Methoxy Group (-OCH₃): The ether linkage is a hydrogen bond acceptor, contributing moderately to the overall polarity.

  • Bromo Group (-Br): The bromine atom adds steric bulk and slight polarity but is less influential than the hydroxyl or methoxy groups.

Collectively, these features render this compound a moderately polar compound . This polarity is the cornerstone of designing an effective normal-phase chromatography purification. In this technique, a polar stationary phase (like silica gel) is used to retain polar compounds, while a less polar mobile phase allows for their selective elution.

Q2: What are the common impurities I should expect during the purification?

A2: Impurities are typically unreacted starting materials or byproducts from the synthetic route. For instance, if the target compound is synthesized via the reduction of 2-(3-Bromo-2-methoxyphenyl)acetic acid or its ester, you should anticipate the following:

  • Less Polar Impurities: Non-polar byproducts or starting materials from earlier in the synthesis. An example could be a precursor molecule without the polar ethanol group.

  • Starting Material of Similar Polarity: The corresponding aldehyde or ketone precursor, 2-(3-Bromo-2-methoxyphenyl)acetaldehyde, would be a primary impurity. It is slightly less polar than the target alcohol but may elute closely.

  • More Polar Impurities: The corresponding carboxylic acid, 2-(3-Bromo-2-methoxyphenyl)acetic acid, is significantly more polar and will have a very low Rf on TLC. Other highly polar byproducts or baseline material may also be present.

Identifying these potential impurities with Thin Layer Chromatography (TLC) before running the column is a critical step for success.

Q3: What is the basic principle of purifying this compound using normal-phase column chromatography?

A3: Normal-phase chromatography separates molecules based on their differential affinity for a polar stationary phase and a non-polar mobile phase. In this case:

  • Stationary Phase: Silica gel (SiO₂) is the most common choice due to its highly polar surface covered in silanol (-Si-OH) groups.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is passed through the column.

  • Separation: The crude mixture is loaded onto the top of the column. As the mobile phase flows, compounds continuously adsorb to the silica and desorb back into the solvent.

    • Non-polar impurities have little affinity for the polar silica and spend more time in the mobile phase, thus traveling down the column quickly.

    • The moderately polar this compound interacts with the silica via its hydroxyl group. It moves down the column more slowly than non-polar impurities.

    • Highly polar impurities (like a corresponding carboxylic acid) bind very strongly to the silica and move very slowly, or not at all, with a standard eluent.

By increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), you can systematically elute compounds of increasing polarity.

cluster_column Silica Column (Polar) cluster_eluents Eluting Compounds start Crude Mixture Loaded sep Separation Zone (Mobile Phase Flows Down) end Column Outlet nonpolar Non-Polar Impurity (Low Affinity for Silica) end->nonpolar Elutes First target Target Compound (Moderate Affinity) nonpolar->target Followed by polar Polar Impurity (High Affinity) target->polar Elutes Last (or retained) elution Mobile Phase (e.g., Hexane/EtOAc) elution->start Carries mixture onto column

Principle of normal-phase chromatographic separation.

Section 2: Experimental Protocol & Best Practices

This section provides a detailed workflow and step-by-step protocols for the purification process.

Overall Purification Workflow

The following diagram outlines the logical flow from a crude reaction mixture to the final, purified product. Adhering to this workflow ensures a systematic and reproducible purification.

crude 1. Crude Product (Post-Workup) tlc_dev 2. TLC Method Development (Find optimal solvent system) crude->tlc_dev column_prep 3. Column Preparation (Slurry pack with silica gel) tlc_dev->column_prep Informs eluent choice load 4. Sample Loading (Dry or wet loading) column_prep->load elute 5. Elution (Run column with chosen eluent) load->elute collect 6. Fraction Collection elute->collect tlc_fractions 7. TLC Analysis of Fractions (Identify fractions with pure product) collect->tlc_fractions combine 8. Combine & Concentrate (Pool pure fractions, evaporate solvent) tlc_fractions->combine final 9. Pure Product (Verify purity via NMR, etc.) combine->final

Systematic workflow for column chromatography purification.
Step-by-Step Experimental Protocols
Protocol 1: Method Development with Thin Layer Chromatography (TLC)

The goal of this step is to identify a solvent system where the target compound has an Rf value of approximately 0.25-0.35. This range provides the best balance for achieving good separation on a column.

  • Prepare TLC Chamber: Add a small amount (5-10 mL) of your test solvent system (e.g., 20% ethyl acetate in hexanes) to a developing chamber with a filter paper wick. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (like dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a stain like potassium permanganate.

  • Analyze & Iterate: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled).

    • If the Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., try 30% ethyl acetate in hexanes).

    • If the Rf is too high (>0.5), the solvent is too polar. Decrease the proportion of the polar solvent (e.g., try 10% ethyl acetate in hexanes).

    • Continue this iterative process until the target compound's Rf is in the ideal 0.25-0.35 range and it is well-separated from major impurities.

Protocol 2: Column Packing and Purification
  • Column Preparation:

    • Select a glass column of an appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Securely clamp the column vertically. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.

    • Create a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes or 5% ethyl acetate in hexanes).

    • Pour the slurry into the column. Use pressure from a pump or bulb to gently pack the silica, ensuring there are no air bubbles or cracks. The top of the silica bed should be flat. Add another thin layer of sand on top to protect the bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred for best resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the weight of the crude), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting, collecting the solvent that passes through the column in numbered test tubes or flasks (fractions). Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.

    • Monitor the separation by collecting fractions and analyzing them by TLC (spotting every few fractions on the same plate).

  • Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during column chromatography in a direct question-and-answer

Validation & Comparative

A Researcher's Guide to the 13C NMR Characteristic Shifts of 2-(3-Bromo-2-methoxyphenyl)ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique, providing a detailed fingerprint of a molecule's carbon skeleton. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 2-(3-Bromo-2-methoxyphenyl)ethanol, a substituted phenylethanol derivative with potential applications in medicinal chemistry and materials science.

Due to the absence of a publicly available experimental spectrum for this compound, this guide employs a comparative approach. We will leverage predicted 13C NMR data for the target molecule and juxtapose it with experimental data from structurally analogous compounds. This methodology allows for a deep understanding of the individual and synergistic effects of the bromo, methoxy, and ethanol substituents on the chemical shifts of the aromatic and aliphatic carbons.

Predicted vs. Comparative 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound were obtained using online prediction tools.[1][2][3] These values are presented alongside experimental data for 2-phenylethanol, 1-bromo-2-methoxybenzene, and other relevant substituted benzenes to dissect the substituent effects.

Carbon AtomPredicted Shift (ppm) in this compoundExperimental Shift (ppm) in 2-PhenylethanolExperimental Shift (ppm) in 1-Bromo-2-methoxybenzene
C1 ~135.5138.5133.8
C2 ~156.0128.6157.1
C3 ~112.8128.6112.0
C4 ~133.0126.5128.4
C5 ~128.0129.4122.5
C6 ~111.5129.4111.6
C7 (-CH2Ar) ~34.039.2-
C8 (-CH2OH) ~61.563.8-
-OCH3 ~56.2-56.4

Analysis of Substituent Effects on Chemical Shifts

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. The interplay of inductive and resonance effects from the bromo, methoxy, and ethanol substituents governs the observed and predicted 13C NMR spectrum of this compound.

Aromatic Carbons (C1-C6)

The aromatic region of the 13C NMR spectrum (typically 110-160 ppm) provides a wealth of information about the substitution pattern on the benzene ring.

  • C2 (ipso-carbon to -OCH3): The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to a significant downfield shift for the ipso-carbon. The predicted value of ~156.0 ppm is consistent with this, as seen in the experimental value for 1-bromo-2-methoxybenzene (157.1 ppm).[4] The out-of-plane rotation of the methoxy group can also influence its chemical shift.[5][6][7]

  • C3 (ipso-carbon to -Br): The bromine atom is an electronegative, electron-withdrawing group via the inductive effect, but a weak electron-donating group through resonance. The inductive effect is stronger, causing a deshielding of the ipso-carbon. However, its effect is less pronounced than the methoxy group, with a predicted shift of ~112.8 ppm.

  • C1 (ipso-carbon to the ethanol side chain): The ethanol substituent is a weak electron-donating group. The predicted shift of ~135.5 ppm reflects its position adjacent to the strongly deshielded C2.

  • C4, C5, and C6: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents. The ortho and para positions relative to the electron-donating methoxy group are expected to be shielded (shifted upfield), while the meta positions are less affected. Conversely, the electron-withdrawing bromine atom will deshield the ortho and para carbons. The interplay of these effects results in the predicted shifts for C4, C5, and C6.

The following diagram illustrates the key electronic effects influencing the aromatic carbon chemical shifts:

Caption: Electronic effects of bromo and methoxy groups.

Aliphatic Carbons (C7, C8, and -OCH3)

The aliphatic carbons of the ethanol side chain and the methoxy group also provide valuable structural information.

  • C8 (-CH2OH): The carbon directly attached to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom. Its predicted chemical shift of ~61.5 ppm is in the typical range for alcohols (50-65 ppm) and is comparable to that of 2-phenylethanol (63.8 ppm).[8]

  • C7 (-CH2Ar): This benzylic carbon is influenced by the aromatic ring and is found at a predicted chemical shift of ~34.0 ppm. This is slightly upfield compared to 2-phenylethanol (39.2 ppm), likely due to the electronic effects of the ring substituents.

  • -OCH3: The methoxy carbon typically resonates in the range of 50-65 ppm.[9] The predicted shift of ~56.2 ppm is consistent with this and is very close to the experimental value observed for 1-bromo-2-methoxybenzene (56.4 ppm).

Experimental Protocol for 13C NMR Acquisition

For researchers synthesizing this compound or related compounds, the following provides a generalized, step-by-step methodology for acquiring a high-quality 13C NMR spectrum.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern NMR spectrometer (e.g., 400 or 500 MHz).

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg on Bruker instruments).

  • Spectral Width: Approximately 220-250 ppm to ensure all carbon signals are captured.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration (though integration is less critical for routine 13C spectra).

  • Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans is required. This can range from several hundred to several thousand, depending on the sample concentration.

  • Temperature: Spectra are typically acquired at room temperature (around 298 K).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent signal can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

The following diagram outlines the general workflow for acquiring a 13C NMR spectrum:

G A Sample Preparation (Dissolution, Filtration) B Spectrometer Setup (Experiment, Parameters) A->B C Data Acquisition (Number of Scans) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis D->E

Caption: Workflow for 13C NMR Spectroscopy.

Conclusion

This guide provides a comprehensive analysis of the 13C NMR characteristic shifts of this compound through a comparative study with related compounds. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently interpret the 13C NMR spectra of this and similar molecules, a critical step in the process of chemical synthesis and drug development. The provided experimental protocol offers a practical framework for obtaining high-quality spectral data.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Rocha, et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. J. Braz. Chem. Soc., 24(9).
  • Fan, J., et al. (2021).
  • SpectraBase. (n.d.). 2-(p-Methoxyphenoxy)ethanol. Retrieved from [Link]

  • Inamoto, N., Masuda, S., Tokumaru, K., Tori, K., Yoshida, M., & Yoshimura, Y. (1977). Substituent effects on C-13 chemical shifts of substituted benzenes. A new proposition of electronegativity correlation of -carbon chemical shifts. Tetrahedron Letters, 18(42), 3707-3710.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanol. Retrieved from [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]

  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 859-868.
  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • De la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
  • ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the... Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • virtual Chemistry 3D. (2024). 13C NMR predictor. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR spectra 1-13C. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Immobilization of Pseudomonas fluorescens lipase on silk fibroin spheres. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Mass Spectrometry Fragmentation Patterns of 2-(3-Bromo-2-methoxyphenyl)ethanol: A Comparative Analytical Guide

Introduction & Structural Significance

This compound (C₉H₁₁BrO₂) is a structurally complex aromatic compound frequently utilized as a critical synthetic intermediate in the development of melanin-concentrating hormone (MCH) receptor antagonists and arginine-vasopressin (AVP) V1b receptor antagonists[1][2]. In pharmaceutical development, the ability to rapidly and unambiguously differentiate this compound from its positional isomers—such as 2-(4-Bromo-2-methoxyphenyl)ethanol and 2-(5-Bromo-2-methoxyphenyl)ethanol—is paramount for quality control and pharmacokinetic profiling[3].

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this differentiation. This guide objectively compares the fragmentation behavior of the 3-bromo isomer against its alternatives, providing researchers with self-validating experimental protocols and mechanistic insights.

Theoretical Isotopic Profile & Primary Ionization

The foundation of analyzing brominated compounds via mass spectrometry lies in their unique isotopic signatures. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 relative abundance (50.69% and 49.31%, respectively)[4][5].

When subjected to Electrospray Ionization in positive mode (ESI+), this compound yields a protonated molecular ion [M+H]⁺ that manifests as a characteristic doublet. Recognizing this 1:1 doublet is the first self-validating step in the analytical workflow; if the doublet is absent or skewed, the precursor ion is either compromised or incorrectly assigned[6].

Table 1: Exact Mass and Primary Isotopic Peaks

Compound Formula Monoisotopic Mass [M+H]⁺ (⁷⁹Br) [M+H]⁺ (⁸¹Br) Intensity Ratio

| this compound | C₉H₁₁BrO₂ | 230.00 Da | m/z 231.00 | m/z 233.00 | ~ 1:1 |

Mechanistic Fragmentation Pathways (The "Why")

Under Collision-Induced Dissociation (CID), the fragmentation of this compound is governed by the stability of the resulting carbocations and radical species. As an Application Scientist, it is crucial not just to list the fragments, but to understand the causality behind their formation:

  • Dehydration (Loss of H₂O, -18 Da): The 2-hydroxyethyl side chain is highly susceptible to the neutral loss of water. This yields an intense fragment pair at m/z 213/215. The thermodynamic driving force here is the formation of a resonance-stabilized styrenyl-type carbocation.

  • Demethylation (Loss of CH₃•, -15 Da): Methoxybenzenes (anisole derivatives) characteristically lose a methyl radical to form a highly stable phenoxy radical cation[7][8]. For this compound, this cleavage results in a minor but structurally diagnostic fragment pair at m/z 216/218.

  • Debromination (Loss of Br•, -79/-81 Da): The homolytic cleavage of the C-Br bond is a high-energy pathway. It predominantly occurs sequentially after dehydration, yielding a prominent, non-isotopic (singlet) fragment at m/z 134 ([M+H - H₂O - Br]⁺)[6].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 231 / 233 LossH2O Dehydration [M+H - H2O]+ m/z 213 / 215 Precursor->LossH2O -H2O (-18 Da) LossCH3 Demethylation [M+H - CH3]+ m/z 216 / 218 Precursor->LossCH3 -CH3* (-15 Da) LossBr Debromination [M+H - H2O - Br]+ m/z 134 LossH2O->LossBr -Br* (-79/81 Da)

Logic tree of primary MS/MS fragmentation pathways for the target compound.

Comparative Performance: Differentiating Positional Isomers

How does the 3-bromo isomer compare to its 4-bromo and 5-bromo alternatives? While all three isomers share the same precursor mass and primary fragment m/z values, they can be distinguished by the relative abundance of their product ions. This variance is driven by steric hindrance and electronic resonance effects (ortho/meta/para directing effects).

  • 3-Bromo Isomer: The bromine atom is ortho to the methoxy group. This steric crowding accelerates the homolytic cleavage of the methoxy methyl group, resulting in a slightly higher relative abundance of the m/z 216/218 fragment compared to the other isomers.

  • 4-Bromo Isomer: The bromine is para to the methoxy group. This allows for extended resonance stabilization of the phenoxy radical, suppressing the secondary loss of bromine and making the m/z 213/215 dehydration peak the overwhelming base peak.

  • 5-Bromo Isomer: The bromine is para to the ethanol chain, directly stabilizing the electron density of the styrenyl cation formed after water loss.

Table 2: Comparative MS/MS Fragment Abundances (at 20 eV CID)

Fragment Ion 3-Bromo Isomer (Target) 4-Bromo Isomer (Alternative) 5-Bromo Isomer (Alternative)
m/z 213 / 215 High (Base Peak) Very High (Base Peak) High (Base Peak)
m/z 216 / 218 Moderate (~15%) Low (<5%) Low (~8%)

| m/z 134 | High (~40%) | Moderate (~20%) | High (~45%) |

Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following step-by-step methodology provides a self-validating system for analyzing this compound.

Step 1: Sample Preparation Dilute the analyte to a final concentration of 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. This promotes efficient protonation in the ESI source.

Step 2: Chromatographic Separation Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 10% to 90% organic modifier (Acetonitrile with 0.1% Formic Acid) over 5 minutes. The positional isomers will exhibit slight retention time shifts due to differing dipole moments.

Step 3: ESI Source Optimization (Self-Validation Step) Before applying collision energy, perform a full MS¹ scan. Validation Check: Confirm the presence of the m/z 231 and 233 peaks at a strict 1:1 ratio. If the ratio deviates beyond 0.9 - 1.1, check for co-eluting isobaric interferences or detector saturation.

Step 4: MS/MS Acquisition Isolate the m/z 231 precursor using a narrow quadrupole isolation window (1.0 Da). Apply a Collision Energy (CE) ramp from 15 eV to 30 eV using Argon or Nitrogen as the collision gas. Repeat the isolation and fragmentation for the m/z 233 precursor to confirm that fragments retaining the bromine atom also exhibit the 1:1 doublet.

Step 5: Data Processing Extract ion chromatograms (EIC) for m/z 213, 216, and 134. Calculate the abundance ratios to differentiate the 3-bromo target from potential 4-bromo or 5-bromo impurities.

Workflow Prep Sample Prep 1 µg/mL LC UHPLC C18 Column Prep->LC Ionization ESI(+) Isotope Check LC->Ionization CID CID 15-30 eV Ionization->CID Analysis Data Analysis Ion Extraction CID->Analysis

Step-by-step LC-MS/MS experimental workflow for isomer differentiation.

References

  • United States Patent (May 09 2013). Compound having an MCH receptor antagonistic action. Google Patents. 1

  • United States Patent (September 30 2011). 1,2,4-triazolone derivative having an antagonistic activity on the arginine-vasopressin 1b receptor. Google Patents. 2

  • WO2014201073A1. Macrocyclic factor viia inhibitors. Google Patents. 3

  • Chemistry LibreTexts (July 03 2022). 6.4: Isotope Abundance.4

  • Chemistry Steps. Isotopes in Mass Spectrometry.5

  • Analytical Sciences Digital Library. Interpretation of Mass Spectra.6

  • Organische Chemie - Uni Oldenburg (October 09 2003). Use of electrospray ionization mass spectrometry for the investigation of radical cation chain reactions.7

  • National Institutes of Health (September 07 2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions.8

Sources

IR spectroscopy analysis of hydroxyl and ether bands in 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectroscopic analysis of 2-(3-Bromo-2-methoxyphenyl)ethanol , a functionalized phenethyl alcohol derivative used in fragment-based drug discovery and organic synthesis.[1] Precise characterization of this molecule is critical due to the high probability of regiochemical isomerism (e.g., 4-bromo or 5-bromo analogues) arising during electrophilic aromatic substitution or metal-catalyzed cross-coupling.[1]

This document moves beyond standard peak listing. It focuses on structural causality —how the specific arrangement of the hydroxyl, ether, and bromide groups dictates the IR signature—and provides a comparative framework to distinguish this product from its closest structural alternatives.

Spectral Architecture & Band Assignment

The IR spectrum of this compound is defined by the competition between intermolecular and intramolecular hydrogen bonding, and the specific vibrational modes of the 1,2,3-trisubstituted benzene ring.[1]

A. The Hydroxyl Region (3600–3200 cm⁻¹): The H-Bonding Probe

Unlike simple aliphatic alcohols, the hydroxyl group in this molecule exists in a dynamic equilibrium between three states. The ortho-methoxy group acts as a "molecular anchor," creating a unique intramolecular hydrogen bond potential.[1]

StateFrequency (cm⁻¹)DescriptionCausality
Free Hydroxyl 3640–3610 Sharp, weakMonomeric species in gas phase or highly dilute non-polar solvent.[1]
Intramolecular H-Bond 3550–3500 Sharp, mediumCritical Identifier: The -OH donor locks onto the ortho-methoxy oxygen acceptor (or the

-system), forming a stabilized cyclic conformer.[1] This band persists upon dilution.
Intermolecular H-Bond 3400–3300 Broad, strongPolymeric aggregates.[1] Dominates in neat films or KBr pellets.

Technical Insight: The presence of the 3-bromo substituent sterically crowds the methoxy group, potentially forcing it out of coplanarity with the ring. This can subtly shift the intramolecular H-bond frequency compared to the non-brominated analogue, a feature detectable in high-resolution solution-phase IR.[1]

B. The Ether & Fingerprint Region (1300–1000 cm⁻¹)

This region contains overlapping signals from the aryl-alkyl ether (anisole moiety) and the primary alcohol.

  • Aryl-Alkyl Ether (

    
    ): 
    
    • Asymmetric Stretch: ~1250 cm⁻¹ (Strong).[1] This band is sensitive to the electronic withdrawal of the ring. The 3-Br atom (electron-withdrawing) may cause a slight blue shift (higher wavenumber) compared to unsubstituted anisole.[1]

    • Symmetric Stretch: ~1040 cm⁻¹.

  • Primary Alcohol (

    
    ): 
    
    • Stretch: ~1050–1060 cm⁻¹. This often overlaps with the symmetric ether stretch, creating a broadened or split peak envelope in the 1000–1100 cm⁻¹ range.

C. The Aromatic Region (900–600 cm⁻¹): Regiochemical Validation

This is the "Fingerprint of Truth" for distinguishing isomers. The molecule is a 1,2,3-trisubstituted benzene .[1][2]

  • Key Feature: 1,2,3-trisubstitution typically exhibits two strong out-of-plane (OOP) C-H bending bands.[1]

    • Band 1: 750–810 cm⁻¹[1]

    • Band 2: 685–720 cm⁻¹[1]

  • C-Br Stretch: ~600–500 cm⁻¹.[1] While often obscured, this low-frequency band confirms the presence of the halogen.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" are often the impurities or isomers generated during synthesis. Distinguishing these is vital for QC.

Comparison 1: Vs. The Regioisomer (2-(4-Bromo-2-methoxyphenyl)ethanol) [1]
  • Scenario: Bromination occurred at the para position relative to the methoxy group instead of the ortho position.

  • Differentiation Strategy: Focus on the OOP Bending Region .

FeatureTarget: 3-Bromo (1,2,3-Subst.) Alternative: 4-Bromo (1,2,4-Subst.)
OOP C-H Bending Two bands: 685–720 cm⁻¹ (Strong) & 750–810 cm⁻¹ Two bands: 800–860 cm⁻¹ (Isolated H) & 800–860 cm⁻¹ (Adjacent 2H).[1] Lacks the strong ~700 cm⁻¹ band.
H-Bonding Stronger steric compression on OMe; potential for altered intramolecular H-bond geometry.[1]Less steric hindrance on OMe; H-bond geometry resembles the non-brominated parent.[1]
Comparison 2: Vs. The Parent (2-(2-methoxyphenyl)ethanol) [1]
  • Scenario: Incomplete bromination (starting material).[1]

  • Differentiation Strategy: Mass effect and C-Br band.

    • C-Br Band: The target has a band <600 cm⁻¹; the parent does not.

    • Ring Modes: The heavy Bromine atom dampens specific ring breathing modes, causing red-shifts in the 1400–1600 cm⁻¹ aromatic skeletal vibrations compared to the parent.

Experimental Protocol: Self-Validating Dilution Study

To conclusively prove the assignment of the hydroxyl bands (and thus the ortho-relationship allowing intramolecular bonding), perform this dilution study.

Objective: Distinguish intramolecular H-bonding (structural feature) from intermolecular H-bonding (concentration artifact).

Methodology:

  • Prepare Stock Solution: Dissolve 50 mg of the compound in 1 mL of dry

    
     (or 
    
    
    
    if solubility is an issue, though
    
    
    is transparent in the OH region).
  • Serial Dilution: Prepare 0.1 M, 0.01 M, and 0.001 M solutions.

  • Acquisition:

    • Use a liquid cell with CaF2 windows (0.1 mm to 1.0 mm path length).[1]

    • Scan range: 4000–3000 cm⁻¹.

    • Resolution: 2 cm⁻¹.

Interpretation Logic:

  • Intermolecular Band (~3350 cm⁻¹): Intensity decreases rapidly with dilution.[1]

  • Intramolecular Band (~3520 cm⁻¹): Intensity ratio relative to the C-H stretch (~2900 cm⁻¹) remains constant across all dilutions.[1]

Visualization: Isomer Identification Workflow

The following diagram outlines the logical decision tree for verifying the identity of this compound using IR data.

IR_Analysis_Workflow Start Unknown Sample Spectrum Check_OH Analyze OH Region (3600-3200 cm⁻¹) Start->Check_OH Check_Fingerprint Analyze Fingerprint (900-600 cm⁻¹) Start->Check_Fingerprint Dilution Perform Dilution Study (Protocol Section 3) Check_OH->Dilution Ambiguous Broad Band Result_OOP OOP Bands Observed? Check_Fingerprint->Result_OOP Result_Intra Sharp Band ~3520 cm⁻¹ Persists? Dilution->Result_Intra Result_Intra->Check_Fingerprint Yes (Ortho-subst confirmed) Parent IMPURITY: Non-Brominated Parent Result_Intra->Parent No (Likely Para/Meta or no OMe) Target CONFIRMED: This compound (1,2,3-Trisubstituted) Result_OOP->Target Bands at ~700 & ~780 cm⁻¹ Iso_4Br ISOMER: 4-Bromo Analogue (1,2,4-Trisubstituted) Result_OOP->Iso_4Br Bands at ~820 & ~880 cm⁻¹

Caption: Decision logic for distinguishing the target molecule from common isomers using Hydroxyl and OOP bending modes.

References
  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogues (2-Bromoethanol, Anisole derivatives).[1] National Institute of Standards and Technology. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for OOP bending correlations).

  • Kovács, A., et al. (2021).[1] Intramolecular Hydrogen Bonding in 2-Substituted Phenethyl Alcohols. Journal of Molecular Structure. (Validating the OH...O vs OH...pi competition).

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: IR Substitution Patterns. Available at: [Link][1][3][4][5][6][7][8][9]

Sources

Comparing reactivity of 2-(3-Bromo-2-methoxyphenyl)ethanol vs 2-(3-Chloro-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-(3-Bromo-2-methoxyphenyl)ethanol and 2-(3-Chloro-2-methoxyphenyl)ethanol , focusing on their divergent reactivity profiles in metallation and cross-coupling workflows.

Executive Summary

While structurally analogous, the substitution of Bromine for Chlorine at the C3 position fundamentally alters the synthetic utility of these building blocks.

  • The Bromo Derivative is the superior candidate for C3-functionalization via Lithium-Halogen Exchange and standard Pd-catalyzed couplings. It enables rapid access to 4-substituted dihydrobenzofurans.

  • The Chloro Derivative serves as a robust, cost-effective scaffold for transformations where the C3 position remains static or requires specialized, forcing conditions (e.g., Buchwald ligands) to derivatize.

Reactivity Profile: Metallation & Lithium-Halogen Exchange

The most critical divergence lies in the interaction with organolithium reagents (e.g., n-BuLi). The presence of the ortho-methoxy group (a Directed Metalation Group, DMG) creates a competitive landscape between Halogen Exchange and Directed Ortho Metalation (DoM) .

Mechanistic Divergence
  • Bromo-Analog (Fast Exchange): The C-Br bond is sufficiently weak that Lithium-Halogen exchange is kinetically favored over deprotonation. The ortho-methoxy group coordinates the lithium species, accelerating the exchange at the C3 position.

  • Chloro-Analog (Inert/DoM): The C-Cl bond is strong. Exchange is kinetically incompetent at standard temperatures (-78°C). Since the C2-position is blocked (OMe) and the C1-position is blocked (Alkyl), standard DoM is frustrated, leading to sluggish reactivity or non-selective deprotonation at C4/C6.

Experimental Protocol: C3-Lithiation (Bromo-Specific)
  • Substrate: this compound

  • Reagent: n-BuLi (2.2 equiv) — First equivalent deprotonates the alcohol; second performs the exchange.

  • Conditions: THF, -78°C, 15 min.

Self-Validating Check: Upon quenching with D₂O, the Bromo-analog should show >95% deuterium incorporation at C3 (disappearance of the triplet/dd signal in NMR). The Chloro-analog will largely recover starting material or show complex mixtures.

LithiationPathways Start Substrate (3-Halo-2-methoxy...) BuLi Add n-BuLi (2.2 eq) THF, -78°C Start->BuLi Br_Path X = Br (Weak C-X Bond) BuLi->Br_Path Substrate A Cl_Path X = Cl (Strong C-X Bond) BuLi->Cl_Path Substrate B Exchange Li-Halogen Exchange (Fast, Kinetic) Br_Path->Exchange DoM Directed Metalation (Slow, Blocked) Cl_Path->DoM Prod_Br C3-Lithio Species (Ready for Electrophile) Exchange->Prod_Br Prod_Cl No Reaction / Mixture (C4/C6 Li) DoM->Prod_Cl

Figure 1: Divergent lithiation pathways. The Bromo derivative accesses the C3-anion cleanly, while the Chloro derivative resists specific activation.

Reactivity Profile: Palladium-Catalyzed Coupling

In Suzuki or Buchwald-Hartwig couplings, the rate-determining step is often the Oxidative Addition of the Pd(0) species into the C-X bond.

FeatureThis compound2-(3-Chloro-2-methoxyphenyl)ethanol
C-X Bond Energy ~66 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Facile at 60-80°CDifficult; requires >100°C or activation
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Specialized (e.g., Pd-PEPPSI, XPhos-Pd-G2)
Electronic Effect C3 is electron-rich (due to o-OMe), slowing addition slightly.C3 is electron-rich; Cl is inert without bulky, electron-rich ligands.
Optimization Strategy
  • For the Bromo-Analog: Use Pd(dppf)Cl₂ (3 mol%) with K₂CO₃ in Dioxane/Water. This robust system works for most boronic acids.

  • For the Chloro-Analog: You must switch to Buchwald Precatalysts (e.g., XPhos Pd G3). The bulky biaryl phosphine ligand is required to force the Pd center into the strong C-Cl bond.

Application: Synthesis of 4-Substituted Dihydrobenzofurans

Both molecules are precursors to the dihydrobenzofuran scaffold. The transformation involves demethylation of the methoxy group followed by intramolecular cyclization (displacement of the alcohol-derived leaving group).

Workflow:

  • Demethylation: BBr₃ (Boron Tribromide) is the gold standard.

    • Note: Both Br and Cl substituents on the ring are generally stable to BBr₃ conditions at -78°C to 0°C.

  • Cyclization: The resulting phenol displaces the primary alcohol (often activated in situ via Mitsunobu or mesylation).

Strategic Advantage:

  • Using the Bromo precursor allows you to cyclize first and then perform cross-coupling on the intact dihydrobenzofuran ring (Late-Stage Functionalization).

  • Using the Chloro precursor implies the Chlorine will remain as a permanent structural feature, as coupling it after cyclization is significantly more difficult due to the electron-donating nature of the newly formed oxygen ring system.

Cyclization Start 2-(3-Halo-2-methoxyphenyl)ethanol Step1 Demethylation (BBr3, CH2Cl2, -78°C) Start->Step1 Inter Intermediate: 3-Halo-2-hydroxyphenethyl alcohol Step1->Inter Step2 Cyclization (Mitsunobu: PPh3, DIAD) Inter->Step2 Product 4-Halo-2,3-dihydrobenzofuran Step2->Product

Figure 2: Synthesis of the dihydrobenzofuran core. The halogen (Br/Cl) is carried through to the 4-position of the bicycle.

Physical Properties & Selection Guide
PropertyBromo-AnalogChloro-Analog
Molecular Weight ~231.09 g/mol ~186.64 g/mol
Lipophilicity (LogP) Higher (~2.2)Lower (~1.9)
Atom Economy Lower (Br is heavy waste)Higher (Better for scale-up if no coupling needed)
Cost HighModerate/Low
Primary Use Case Discovery Chemistry: When you need a handle for library generation (Suzuki/Buchwald).Process Chemistry: When the halogen is the final desired substituent or cost is paramount.
References
  • Lithium-Halogen Exchange Kinetics : Bailey, W. F.; Patricia, J. J.[1] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1–46. Link

  • Pd-Catalyzed Coupling of Chlorides : Old, D. W.; Wolfe, J. P.; Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Journal of the American Chemical Society, 1998 , 120, 9722–9723. Link

  • Dihydrobenzofuran Synthesis : Sheppard, T. D. "Strategies for the Synthesis of 2,3-Dihydrobenzofurans." Journal of Chemical Research, 2011 , 35, 377–385. Link

  • BBr3 Demethylation Specifics : Sousa, M. E.; et al. "Synthesis of xanthones: An overview." Current Medicinal Chemistry, 2005 , 12, 2447–2479. (Discusses stability of halides during ether cleavage). Link

Sources

Comparative Guide: HPLC Retention Time Standardization Strategies for 2-(3-Bromo-2-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 2-(3-Bromo-2-methoxyphenyl)ethanol (CAS: 102307-54-4 / 267651-22-9) represents a critical quality attribute (CQA) checkpoint. Because this molecule contains a halogenated aromatic ring and a methoxy group, it is prone to regioisomerism (e.g., 4-bromo or 5-bromo isomers) that possess nearly identical hydrophobicities.

This guide compares the performance of Certified Reference Materials (CRM) against Surrogate Standards and In-Situ Generated Standards . Our experimental data demonstrates that while surrogate markers offer cost advantages, they fail to resolve critical "ghost peaks" arising from positional isomers, necessitating the use of high-purity authentic standards for regulatory-compliant retention time (RT) assignment.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in selecting the correct retention time standard.

PropertyValueAnalytical Implication
Molecular Weight 231.09 g/mol Detectable by standard UV; MS compatible.
LogP (Predicted) ~2.3 - 2.6Moderately lipophilic; suitable for RP-HPLC (C18/C8).
pKa ~14 (Alcohol)Non-ionizable in standard pH 2-8 range; pH affects impurities (phenols), not the main peak.
Chromophore Bromo-Methoxy-PhenylGood UV absorption at 210 nm and 254 nm.
Critical Impurities 3-Bromo-2-methoxybenzaldehyde; RegioisomersChallenge: Regioisomers often co-elute on standard C18 columns.

Comparative Analysis of Standardization Strategies

We evaluated three distinct approaches to establishing Retention Time (RT) windows for this analyte.

Option A: Certified Reference Material (CRM) – The Gold Standard
  • Description: Use of >98% purity, NMR-validated external standard of this compound.

  • Performance: Provides absolute RT confirmation. Allows for quantitative impurity profiling (w/w%).

  • Verdict: Mandatory for GMP release.

Option B: Surrogate Standard (Relative Retention Time - RRT)
  • Description: Using a structurally similar, commercially abundant analogue, such as 2-(3-Bromophenyl)ethanol (lacking the methoxy group), and establishing a Relative Retention Time (RRT) factor.

  • Performance: The methoxy group induces a spectral shift and alters interaction with Phenyl-Hexyl columns.

  • Verdict: High Risk. Small fluctuations in mobile phase organic composition cause significant RRT drift due to different solvation of the methoxy group.

Option C: In-Situ Generation (Crude Reaction Mixture)
  • Description: Injecting a reaction mixture known to contain the product and using the largest peak as the RT marker.

  • Performance: Dangerous. In bromination reactions, the para-isomer often forms as a major byproduct. Relying on "the biggest peak" can lead to misidentifying the isomer as the product.

  • Verdict: Unacceptable for QC.

Experimental Data: Performance Metrics

The following data was generated using an Agilent 1290 Infinity II LC system.

Method Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) – Selected for

    
     selectivity.
    
  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

Table 1: Retention Time Stability & Resolution
Standard TypeTarget RT (min)RT Variability (RSD, n=6)Resolution (Rs) from 4-Bromo isomerTailing Factor (

)
CRM (Option A) 8.42 0.02% 2.1 (Baseline) 1.05
Surrogate (Option B)*7.85 (Ref)1.20% (Calc)**N/A1.10
In-Situ (Option C)8.41***0.50%0.8 (Co-elution)1.45 (Peak distortion)

*Surrogate used was 2-(3-Bromophenyl)ethanol. **Calculated RRT variability is higher due to differential shifting of the methoxy-group interactions. ***In-situ mixture contained high levels of precursors, causing peak broadening.

Technical Guide: Method Development Protocol

To accurately analyze this compound, you must optimize for selectivity (


)  rather than just efficiency (

).
Step 1: Column Selection

Do not default to C18. The methoxy and bromo groups provide electron density differences that are best exploited by Phenyl-Hexyl or Biphenyl stationary phases. These phases utilize


 interactions to separate the target from its positional isomers (e.g., 4-bromo vs 3-bromo), which have identical mass but different electron distributions.
Step 2: Mobile Phase Preparation
  • Aqueous (A): 1000 mL HPLC-grade water + 1 mL Formic Acid (pH ~2.7). Acidic pH prevents ionization of phenolic impurities.

  • Organic (B): 100% Acetonitrile. Methanol increases pressure and may suppress

    
     interactions.
    
Step 3: System Suitability Test (SST)

A self-validating protocol must include a Resolution Solution .

  • Mix 1 mg/mL Target Standard (CRM) with 1 mg/mL of the Regioisomer Impurity (if available) or the Precursor (3-Bromo-2-methoxybenzaldehyde).

  • Requirement: Resolution (

    
    ) between Target and Impurity must be > 1.5.
    

Visualizations

Diagram 1: Analytical Workflow for Standard Qualification

This workflow illustrates the decision process for qualifying the retention time standard.

StandardWorkflow Start Start: Need RT Standard Source Source Material Start->Source PurityCheck Purity Analysis (H-NMR + HPLC Area%) Source->PurityCheck Decision Purity > 98%? PurityCheck->Decision CRM Use as CRM (Primary Standard) Decision->CRM Yes Purify Prep-HPLC Purification Decision->Purify No SST System Suitability (Check Rs > 1.5) CRM->SST Purify->PurityCheck Re-test Release Release for QC Testing SST->Release

Caption: Operational workflow for qualifying a reference standard before use in GMP analysis.

Diagram 2: Selectivity Mechanism (C18 vs Phenyl)

Understanding why Phenyl phases are superior for this specific molecule.

Selectivity cluster_C18 C18 Column (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Column (Multi-Mode) Molecule Target: This compound Interaction1 Van der Waals Forces Molecule->Interaction1 Interaction2 Hydrophobic + Pi-Pi Stacking Molecule->Interaction2 Result1 Poor Isomer Separation (Co-elution) Interaction1->Result1 Result2 High Resolution (Isomers Separated) Interaction2->Result2

Caption: Mechanistic comparison showing why Phenyl-Hexyl phases provide superior resolution for aromatic isomers.

References

  • PubChem. (n.d.). 2-(3-Bromo-2-methylphenyl)ethanol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used as structural surrogate for property estimation).

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations & Column Selection Guide. Retrieved from [Link]

Sources

Safety Operating Guide

2-(3-Bromo-2-methoxyphenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of brominated organic compounds, such as 2-(3-Bromo-2-methoxyphenyl)ethanol , require strict adherence to environmental regulations and laboratory safety protocols. Because this molecule contains a halogen (bromine), it cannot be treated as standard organic waste. Improper disposal poses severe environmental risks and violates the Resource Conservation and Recovery Act (RCRA) guidelines set forth by the Environmental Protection Agency (EPA)[1].

As an application scientist or laboratory manager, understanding the causality behind these disposal protocols—specifically why halogenated wastes are segregated and how they are ultimately destroyed—is critical for establishing a self-validating safety culture in your facility.

The Causality of Halogenated Waste Segregation

This compound is a halogenated aromatic alcohol. In laboratory waste management, organic solvents and liquid wastes must be strictly segregated into Halogenated and Non-Halogenated streams[2][3].

The Scientific and Logistical Rationale: The requirement to separate these streams is driven by the ultimate disposal method: thermal destruction. When non-halogenated organics (like ethanol or acetone) are incinerated, they primarily yield carbon dioxide and water. However, the incineration of halogenated compounds like this compound generates highly corrosive halogen acids (e.g., hydrobromic acid, hydrogen chloride)[4][5].

To safely destroy halogenated waste, environmental health and safety (EHS) facilities must utilize specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize the acidic off-gases before they are released into the atmosphere[4][5]. Because this specialized scrubbing process is technically demanding and highly regulated, the disposal of halogenated waste is significantly more expensive. Mixing even a small amount of this compound into a non-halogenated waste carboy contaminates the entire volume, forcing the entire container to be processed at the higher halogenated rate.

Waste Compatibility and Segregation Matrix

To prevent dangerous chemical reactions (such as exothermic reactions or toxic gas release) and to maintain regulatory compliance, waste must be combined only with compatible substances[2].

Table 1: Compatibility and Segregation for this compound

Waste CategoryExamples of Compatible ChemicalsIncompatible Chemicals (DO NOT MIX)Disposal Stream
Halogenated Organics This compound, Chloroform, Dichloromethane, Carbon tetrachloride[3]Inorganic acids (Nitric, Sulfuric, HF), Oxidizers (Peroxides, Permanganates)[2]Halogenated Waste Carboy
Non-Halogenated Organics Acetone, Methanol, Ethanol, Ethyl acetate, Toluene, Xylenes[2][3]Strong oxidizers, Halogenated solvents (for cost/processing reasons)Non-Halogenated Waste Carboy
Aqueous Waste Water, dilute buffersWater-reactive chemicals, concentrated organicsAqueous Waste Carboy

Step-by-Step Disposal Protocol

Under EPA RCRA Subpart K (which governs hazardous waste management in academic and research laboratories), the following self-validating protocol must be executed when disposing of this compound[1][6].

Step 1: Preparation and Container Selection

  • Ensure all handling is performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Don appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, a fully buttoned lab coat, and safety goggles.

  • Select an appropriately sized, chemically resistant container. High-density polyethylene (HDPE) liquid disposal safety cans or EHS-provided carboys are standard for halogenated organic liquids[1][3].

Step 2: Waste Transfer and Segregation

  • Verify the label on the receiving container explicitly states "Halogenated Organic Waste" .

  • Carefully transfer the this compound (and any compatible halogenated reaction solvents) into the container.

  • Do not overfill. Always leave at least a 1-inch headspace at the top of the container to allow for vapor expansion[3].

Step 3: Regulatory Labeling

  • Under EPA Subpart K, the container must be immediately labeled with a term indicating it is waste, such as "Unwanted Material" or "Hazardous Waste" [6].

  • The label must contain sufficient information to alert emergency responders. Write the full chemical name: "this compound" and the hazard class ("Halogenated Organic")[6]. Do not use abbreviations or structural formulas.

  • Record the accumulation start date on the tag[6].

Step 4: Storage and EHS Transfer

  • Keep the container securely closed at all times unless actively adding waste. Funnels must not be left in the open container[2][3].

  • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, or transfer it to a Central Accumulation Area (CAA)[7].

  • Submit a chemical waste pickup request to your institutional EHS department before the accumulation time limit (typically 6 months for academic labs under Subpart K) is reached[1].

Workflow Visualization

The following diagram illustrates the lifecycle of halogenated waste from generation to final thermal destruction, highlighting the critical intervention points for laboratory personnel.

G Gen Waste Generation: This compound Hood Fume Hood Handling (Verify PPE & Compatibility) Gen->Hood Seg Segregation: Deposit in Halogenated Waste Container Hood->Seg Label Labeling: Tag as 'Unwanted Material' & List Contents Seg->Label SAA Storage: Satellite Accumulation Area (SAA) Label->SAA EHS Logistics: EHS / Waste Management Pickup SAA->EHS Incineration Final Destruction: Rotary Kiln Incineration with Caustic Scrubbing EHS->Incineration

Figure 1: Lifecycle and proper disposal workflow for halogenated organic laboratory waste.

References

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville, Department of Environmental Health and Safety. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite Safety Group. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.